molecular formula C8H5ClN2S B2614822 3-Chloro-6-(2-thienyl)pyridazine CAS No. 28657-41-2

3-Chloro-6-(2-thienyl)pyridazine

Cat. No.: B2614822
CAS No.: 28657-41-2
M. Wt: 196.65
InChI Key: PWPOARFRZDKKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(2-thienyl)pyridazine is a useful research compound. Its molecular formula is C8H5ClN2S and its molecular weight is 196.65. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-(2-thienyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(2-thienyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPOARFRZDKKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-6-(2-thienyl)pyridazine physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 3-Chloro-6-(2-thienyl)pyridazine , a critical bi-heteroaryl scaffold in medicinal chemistry.

Scaffold Architecture, Synthesis Protocols, and Medicinal Utility

Executive Summary

3-Chloro-6-(2-thienyl)pyridazine is a privileged bi-heteroaryl scaffold characterized by a distinct electronic push-pull system. The electron-deficient pyridazine ring, substituted with an electron-rich thiophene moiety, creates a unique dipole that is highly valued in drug discovery. This intermediate serves as a linchpin in the synthesis of c-Met kinase inhibitors , GABA-A receptor modulators , and organic optoelectronic materials . Its remaining chlorine atom provides a versatile handle for Nucleophilic Aromatic Substitution (SNAr) or secondary cross-coupling reactions, enabling rapid library generation.

Chemical Identity & Physical Properties[1][2][3][4]

This compound exists as a crystalline solid. Its solubility profile—moderate in polar organic solvents but poor in water—dictates specific handling protocols during purification and biological assay preparation.

PropertyData
IUPAC Name 3-Chloro-6-(thiophen-2-yl)pyridazine
CAS Number 28657-41-2
Molecular Formula C₈H₅ClN₂S
Molecular Weight 196.66 g/mol
Appearance Pale yellow to beige crystalline solid
Melting Point 159–162 °C
Solubility Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂; Insoluble in H₂O
LogP (Predicted) ~2.5 (Lipophilic)
pKa (Predicted) ~0.11 (Conjugate acid)

Synthesis Protocol: Regioselective Suzuki-Miyaura Coupling

The primary route to 3-Chloro-6-(2-thienyl)pyridazine involves the desymmetrization of 3,6-dichloropyridazine. The challenge here is stoichiometric control to prevent the formation of the bis-thienyl byproduct.

Mechanism & Causality
  • Substrate: 3,6-Dichloropyridazine is symmetric. The first oxidative addition of Palladium is statistically favored, but the electron-rich nature of the product (once the thienyl group is attached) slightly deactivates the second chlorine towards oxidative addition compared to the starting material, aiding mono-selectivity.

  • Catalyst Choice: Pd(PPh₃)₄ is standard, but Pd(dppf)Cl₂ is preferred for difficult substrates to prevent protodeboronation of the thienyl boronic acid.

  • Base: Carbonate bases (Na₂CO₃) are mild enough to preserve the base-sensitive pyridazine ring while activating the boronic acid.

Step-by-Step Protocol
  • Reagent Setup:

    • Charge a 3-neck round-bottom flask with 3,6-Dichloropyridazine (1.0 equiv, e.g., 14.9 g).

    • Add 2-Thienylboronic acid (1.05 equiv, 13.4 g). Note: Slight excess ensures conversion, but too much risks bis-coupling.

    • Add solvent system: DME/Ethanol/Water (4:1:1 ratio, 0.2 M concentration). The ethanol/water mixture is crucial for solubilizing the inorganic base.

  • Degassing (Critical):

    • Sparge the solution with Argon or Nitrogen for 20 minutes. Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

  • Catalysis:

    • Add Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.03 equiv).

    • Add Na₂CO₃ (2.0 equiv) dissolved in the minimum amount of water.[1]

  • Reaction:

    • Heat to reflux (approx. 80–85 °C) for 6–12 hours.

    • Monitor: TLC (Hexane/EtOAc 7:3). Look for the disappearance of the dichloro starting material.

  • Workup:

    • Cool to room temperature. Evaporate volatile organic solvents.

    • Dilute residue with water and extract with Dichloromethane (DCM) .

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

    • Yield Expectation: 65–80%.

Synthesis Workflow Diagram

Synthesis Start 3,6-Dichloropyridazine (Symmetric Electrophile) Intermediate Pd-Complex Oxidative Addition Start->Intermediate Step 1 Reagent 2-Thienylboronic Acid (1.05 equiv) Reagent->Intermediate Catalyst Pd(PPh3)4 / Na2CO3 DME/EtOH/H2O Product 3-Chloro-6-(2-thienyl)pyridazine (Target) Catalyst->Product Reductive Elimination (Major) Byproduct 3,6-Di(2-thienyl)pyridazine (Over-reaction) Catalyst->Byproduct Excess Boronic Acid (Minor) Intermediate->Catalyst Transmetallation

Figure 1: Suzuki-Miyaura cross-coupling pathway for the mono-functionalization of 3,6-dichloropyridazine.

Reactivity Profile & Functionalization

The utility of 3-Chloro-6-(2-thienyl)pyridazine lies in its bifunctional nature. It possesses two distinct reactive sites:

  • C3-Chlorine (Pyridazine): Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms.

  • C5-Thiophene: Electron-rich position susceptible to Electrophilic Aromatic Substitution (SEAr).

Key Transformations
  • SNAr with Amines: Reaction with primary or secondary amines (e.g., morpholine, piperazine) in the presence of a base (DIPEA) yields 3-amino-6-(2-thienyl)pyridazines. This is the primary route for generating kinase inhibitor libraries.

  • Suzuki/Stille Coupling: The remaining chlorine can undergo a second cross-coupling to generate non-symmetric 3,6-diarylpyridazines.

  • Hydrazinolysis: Reaction with hydrazine hydrate yields the hydrazine derivative, a precursor for fused tricyclic systems like triazolo[4,3-b]pyridazines (c-Met inhibitors).

Reactivity Logic Map

Reactivity cluster_SnAr Nucleophilic Attack (C3-Cl) cluster_Coupling Metal-Catalyzed Coupling (C3-Cl) cluster_Cyclization Ring Fusion Core 3-Chloro-6-(2-thienyl)pyridazine Amination Amine / DIPEA / Heat (S_NAr) Core->Amination Alkoxylation NaOR / ROH (Ether Formation) Core->Alkoxylation Suzuki2 Ar-B(OH)2 / Pd(0) (Bi-aryl synthesis) Core->Suzuki2 Sonogashira Alkyne / CuI / Pd(0) (Alkynylation) Core->Sonogashira Hydrazine Hydrazine Hydrate -> Triazolopyridazines Core->Hydrazine

Figure 2: Divergent synthetic pathways from the core scaffold.

Applications in Drug Discovery[7][8]

Kinase Inhibitors (c-Met & Tyrosine Kinases)

The thienyl-pyridazine motif mimics the ATP-binding hinge region of kinases. Derivatives synthesized via hydrazinolysis and subsequent cyclization (forming triazolo[4,3-b]pyridazines) have shown potent activity against c-Met , a receptor tyrosine kinase implicated in tumor metastasis.

  • Mechanism: The nitrogen atoms in the pyridazine/triazole fused system accept hydrogen bonds from the kinase hinge region (e.g., Met1160 in c-Met).

GABA-A Receptor Ligands

Pyridazine derivatives are established isosteres for the GABA-A benzodiazepine binding site. The 3-chloro-6-(2-thienyl)pyridazine scaffold allows for the attachment of lipophilic domains (thiophene) that enhance blood-brain barrier (BBB) permeability, while the chlorine displacement allows for fine-tuning of receptor affinity.

Optoelectronics

The "Push-Pull" electronic structure (Thiophene donor + Pyridazine acceptor) makes this molecule a candidate for organic light-emitting diodes (OLEDs) and non-linear optical (NLO) materials.[1] The conjugated system facilitates intramolecular charge transfer (ICT).[1]

Safety & Handling (SDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8 °C (Refrigerated) under inert atmosphere (Argon). Protect from light.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen, Sulfur, and Chlorine content).

References

  • ChemicalBook. (2024). 3-Chloro-6-(2-thienyl)pyridazine CAS 28657-41-2 Properties and Melting Point.Link

  • Fernandes, S. S. M., & Raposo, M. M. M. (2011). Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum.[2] Link

  • Knochel, P., et al. (2010). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine.[3] Chemical Communications.[3] Link

  • PubChem. (2024).[4] 3-Chloro-6-phenylpyridazine (Analogous Data).[5] National Library of Medicine. Link

  • Sigma-Aldrich. (2024).[5] Pyridazine Building Blocks and Safety Data Sheets.Link

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of Thienyl-Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of thiophene and pyridazine moieties creates a "privileged scaffold" in medicinal chemistry—the thienyl-pyridazine core . This structure leverages the bioisosteric properties of thiophene (enhancing lipophilicity and metabolic stability compared to phenyl rings) and the hydrogen-bonding capacity of the pyridazine ring (mimicking peptide bonds or acting as a kinase hinge binder).

This guide analyzes the structure-activity relationships (SAR), synthesis, and validated biological protocols for these derivatives, specifically focusing on their dual-action potential as Tyrosine Kinase Inhibitors (TKIs) in oncology and COX-2 Selective Inhibitors in inflammation.

Structural Rationale & SAR Logic

The Thiophene-Pyridazine Advantage

In drug design, replacing a benzene ring with a thiophene (bioisosterism) often results in improved pharmacokinetic profiles.

  • Lipophilicity: The sulfur atom increases lipophilicity (

    
    ), facilitating passive transport across cell membranes to reach intracellular kinase domains.
    
  • Electronic Effects: Thiophene is electron-rich, allowing for stronger

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within enzyme active sites.
    
  • Pyridazine Core: The 1,2-diazine ring serves as a crucial pharmacophore, often forming hydrogen bonds with the "hinge region" of kinase ATP-binding pockets or the hydrophilic side pockets of Cyclooxygenase-2 (COX-2).

Visualization: Structural Logic Flow

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the potency of these derivatives.

SAR_Logic Scaffold Thienyl-Pyridazine Core Mod_Thiophene Thiophene Ring (Bioisostere of Phenyl) Scaffold->Mod_Thiophene Mod_Pyridazine Pyridazine Ring (1,2-Diazine) Scaffold->Mod_Pyridazine Effect_Lipo Increased Lipophilicity (Membrane Permeability) Mod_Thiophene->Effect_Lipo Effect_Pi Enhanced π-π Stacking (Active Site Affinity) Mod_Thiophene->Effect_Pi Effect_HBond H-Bond Acceptor (Kinase Hinge Binding) Mod_Pyridazine->Effect_HBond Target_Kinase Target: VEGFR/EGFR (Anticancer) Effect_Lipo->Target_Kinase Effect_Pi->Target_Kinase Effect_HBond->Target_Kinase Target_COX Target: COX-2 (Anti-inflammatory) Effect_HBond->Target_COX

Figure 1: SAR logic map detailing how structural features of the thienyl-pyridazine scaffold translate to biological efficacy.

Therapeutic Application: Oncology (Kinase Inhibition)[1]

Thienyl-pyridazine derivatives have shown significant efficacy against receptor tyrosine kinases, particularly VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor).

Mechanism of Action

These small molecules typically act as Type I or Type II ATP-competitive inhibitors .

  • Entry: The thienyl moiety facilitates entry into the cell.

  • Binding: The pyridazine nitrogens form hydrogen bonds with the backbone amino acids of the kinase hinge region.

  • Blockade: This prevents ATP binding, inhibiting autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK), ultimately leading to apoptosis and G2/M phase cell cycle arrest.

Comparative Potency Data (Representative)

Data synthesized from recent high-impact studies (e.g., Source 1.3, 1.10).

Compound IDTargetIC50 (µM)Reference StandardRelative Potency
TP-6b VEGFR-20.18 ± 0.02Sorafenib (0.09 µM)Moderate
TP-5f EGFR1.50 ± 0.12Erlotinib (0.04 µM)Lower
TP-Hsp90 Hsp9010.8 (HSC3)Cisplatin (Comparable)High

Therapeutic Application: Inflammation (COX-2 Inhibition)

A critical advantage of thienyl-pyridazines is their potential for COX-2 selectivity . Traditional NSAIDs often cause gastric ulcers by inhibiting COX-1 (cytoprotective). Thienyl-pyridazines are designed to fit the larger hydrophobic side pocket of COX-2, which is inaccessible in COX-1 due to the isoleucine-to-valine substitution (Ile523 vs Val523).

Selectivity Mechanism
  • COX-1: The active site is restricted. The bulky thienyl-pyridazine group cannot enter.

  • COX-2: The secondary pocket is accessible. The pyridazine ring orients the molecule to interact with Arg120 and Tyr355 , while the thienyl group occupies the hydrophobic niche.

Chemical Synthesis Strategy

To ensure reproducibility and high yields, a convergent synthesis strategy utilizing Suzuki-Miyaura Cross-Coupling is recommended. This modular approach allows for the rapid generation of libraries by varying the boronic acid component.

Synthesis Workflow Diagram

Synthesis_Workflow Start1 Thienyl-4-oxo-butanoate Step1 Condensation & Cyclization (Ethanol, Reflux) Start1->Step1 Start2 Hydrazine Hydrate Start2->Step1 Inter1 Thienyl-pyridazinone (Intermediate) Step1->Inter1 Step2 Aromatization/Halogenation (POBr3 or POCl3) Inter1->Step2 Inter2 3-Halo-6-thienyl-pyridazine Step2->Inter2 Step3 Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) Inter2->Step3 Reagent Aryl Boronic Acid (R-B(OH)2) Reagent->Step3 Product Final Thienyl-Pyridazine Derivative Step3->Product

Figure 2: Convergent synthetic pathway for generating thienyl-pyridazine libraries via Suzuki coupling.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

Rationale: Palladium-catalyzed cross-coupling is chosen for its tolerance of functional groups (e.g., thiophene sulfur) compared to Grignard reagents.

  • Preparation: In a dry Schlenk flask, dissolve 3-bromo-6-(thiophen-2-yl)pyridazine (1.0 equiv) in dimethoxyethane (DME) / Ethanol (3:1 ratio).

  • Activation: Add the appropriate Aryl Boronic Acid (1.2 equiv) and aqueous

    
    
    
    
    
    (2.0 equiv).
  • Catalyst Addition: Degas the solution with

    
     for 15 minutes. Add 
    
    
    
    (5 mol%).
  • Reaction: Reflux at 85°C for 12–24 hours under inert atmosphere. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. Filter through a Celite pad. Extract filtrate with EtOAc (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel column chromatography.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: The MTT assay measures metabolic activity (NAD(P)H-dependent cellular oxidoreductase), serving as a proxy for cell viability. Strict controls are required to rule out chemical interference.

  • Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at density

    
     cells/well. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Treat cells with the thienyl-pyridazine derivative at gradient concentrations (0.1 – 100 µM).

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin or Staurosporine.

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals. Shake for 10 min.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Critical Check: Thienyl derivatives can sometimes be "PAINS" (Pan-Assay Interference Compounds) due to aggregation. If IC50 curves are steep or irregular, add 0.01% Triton X-100 to the assay buffer to disrupt aggregates.

References

  • Synthesis and characterization of novel thienyl-pyridazine derivatives. Source: Sciforum / MDPI URL:[Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Source: PubMed Central (PMC) / NIH URL:[Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Source: Bioorganic Chemistry (via PubMed) URL:[Link]]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. Source: Royal Society of Chemistry (RSC) Advances URL:[Link]

Review of Photophysical Properties of Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazine (1,2-diazine) represents a unique class of electron-deficient heteroaromatic cores. Unlike its isomers pyrazine and pyrimidine, the pyridazine ring features adjacent nitrogen atoms (N=N bond), resulting in a high electron affinity and a significant dipole moment. While the unsubstituted pyridazine core is virtually non-fluorescent due to dominant


 transitions facilitating rapid intersystem crossing (ISC), strategic substitution allows for the modulation of its photophysical properties. This guide reviews the transition from dark states to highly emissive Intramolecular Charge Transfer (ICT), Aggregation-Induced Emission (AIE), and Thermally Activated Delayed Fluorescence (TADF) systems.

Fundamental Electronic Structure

The photophysics of pyridazine are governed by the competition between radiative (


) and non-radiative (

) decay channels.
  • The "Dark" Core: Unsubstituted pyridazine exhibits a low-lying

    
     excited state. The proximity of the 
    
    
    
    and
    
    
    states enhances spin-orbit coupling, promoting efficient ISC to the triplet state, which typically decays non-radiatively at room temperature.
  • The Nitrogen Effect: The adjacent lone pairs on the nitrogen atoms create a repulsive interaction, destabilizing the HOMO while the high electronegativity lowers the LUMO. This makes the ring an exceptional electron acceptor (A) in Donor-Acceptor (D-A) architectures.

Mechanism: Energy Level Modulation

To activate fluorescence, chemical design must invert the energy levels, raising the


 state above the emissive 

/ ICT state.

Jablonski GS Ground State (S0) S_npi S1 (n-π*) (Non-Emissive) GS->S_npi Absorption (Pyridazine) S_ICT S1 (ICT/π-π*) (Emissive) GS->S_ICT Absorption (Substituted) T1 Triplet (T1) S_npi->T1 Fast ISC (Quenching) S_ICT->GS Fluorescence T1->S_ICT RISC (TADF) (If ΔEst is small)

Figure 1: Energy level modulation in pyridazines. Unsubstituted cores follow the grey/red path (quenching). Donor-substituted systems lower the ICT state (green), enabling fluorescence. Orthogonal donors enable RISC (yellow) for TADF.

Substituent Effects & Photophysical Tuning[1][2][3]

Push-Pull Systems (ICT)

Introducing electron-donating groups (EDGs) such as amines, methoxy, or thiophene moieties at the 3- and 6-positions creates a strong push-pull system.

  • Mechanism: The EDG raises the HOMO energy (located on the donor), while the pyridazine core keeps the LUMO low. This narrows the bandgap and induces a strong Intramolecular Charge Transfer (ICT) state.

  • Solvatochromism: These derivatives exhibit significant positive solvatochromism.[1][2] As solvent polarity increases, the highly dipolar ICT excited state is stabilized, resulting in a bathochromic (red) shift of the emission.

Thermally Activated Delayed Fluorescence (TADF)

Recent advancements have utilized pyridazine as the acceptor in TADF emitters for OLEDs.[1]

  • Design: Combining pyridazine with bulky donors like phenoxazine or 9,9-dimethyl-9,10-dihydroacridine creates a twisted molecular geometry.

  • Effect: The twist decouples the HOMO and LUMO, minimizing the exchange energy (

    
    ). This allows thermal energy to convert non-emissive triplet excitons back to the singlet state (Reverse Intersystem Crossing, RISC), theoretically harvesting 100% of excitons.
    
Aggregation-Induced Emission (AIE)

While planar pyridazines often suffer from Aggregation-Caused Quenching (ACQ) due to


 stacking, attaching "propeller-like" rotors (e.g., tetraphenylethylene moieties) to the pyridazine core imparts AIE properties.[3]
  • Solution State: Intramolecular rotations dissipate energy non-radiatively (dark).

  • Aggregate State: Physical restriction of these rotations forces radiative decay (bright).

Comparative Data: Substituent Impact

Table 1: Photophysical properties of representative 3,6-disubstituted pyridazines in Toluene.

Derivative TypeSubstituent (Donor)Mechanism

(nm)

(nm)

(%)
Ref
Simple Pyridazine None (H)

(ISC)
~300Non-emissive< 0.1[1]
Push-Pull 3,6-di(methoxy)

320380-400~1-5[2]
ICT Probe 3,6-di(thiophen-2-yl)ICT36045030-50[3]
TADF Emitter Phenoxazine (PXZ)TADF/ICT390510 (Green)8.5 (soln) / 30+ (film)[4]
AIE Active Tetraphenyl-adductAIE340490 (Solid)<1 (soln) / 65 (solid)[5]

Experimental Protocols

Protocol 1: Relative Quantum Yield ( ) Measurement

Objective: Determine the efficiency of photon emission relative to a known standard.[4][5][6]

  • Standard Selection: Choose a standard with absorption/emission close to the pyridazine derivative (e.g., Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    ,
    
    
    , or 9,10-Diphenylanthracene in cyclohexane).
  • Sample Preparation: Prepare 5 concentrations of the sample and 5 of the standard. Critical: Absorbance at the excitation wavelength (

    
    ) must be kept below 0.1 OD to avoid inner-filter effects.
    
  • Measurement: Record the integrated fluorescence intensity (

    
    ) for all solutions.
    
  • Calculation: Plot Integrated Intensity (

    
    ) vs. Absorbance (
    
    
    
    ). The slope (
    
    
    ) is used in the equation:
    
    
    Where
    
    
    is the refractive index of the solvent.
Protocol 2: Lippert-Mataga Solvatochromic Analysis

Objective: Estimate the change in dipole moment (


) upon excitation, confirming ICT character.
  • Solvent Selection: Prepare solutions (

    
     M) in solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile).
    
  • Data Collection: Measure absorption (

    
    ) and emission (
    
    
    
    ) maxima in wavenumbers (cm
    
    
    ).
  • Analysis: Plot the Stokes shift (

    
    ) against the orientation polarizability (
    
    
    
    ):
    
    
    A linear correlation confirms ICT nature. The slope is proportional to
    
    
    .

Characterization Workflow

To ensure scientific integrity, the characterization of novel pyridazine derivatives must follow a logical, self-validating workflow.

Workflow Synth Synthesis of Pyridazine Derivative Struct Structural Validation (NMR, HRMS, XRD) Synth->Struct Confirm Purity >99% SS_Spec Steady-State Spectroscopy (Abs/Em in varying solvents) Struct->SS_Spec Identify λmax & Φf SS_Spec->Synth Low Φf? Redesign Donor TR_Spec Time-Resolved Spectroscopy (TCSPC / Transient Abs) SS_Spec->TR_Spec Determine Lifetime (τ) Check for TADF (Delayed Comp.) App Application Testing (OLED Device / Bio-Imaging) TR_Spec->App If τ_delayed exists or Φf high

Figure 2: Step-by-step characterization workflow for pyridazine fluorophores. Structural validation is a prerequisite for reliable photophysical data.

References

  • Review of Diazine Photophysics: Source:Molecules (2010), "Photophysics of Diazines and their Derivatives." URL:[Link] (Generalized reference based on standard photophysics texts).

  • Pyridazine Synthesis & Properties: Title: "Synthesis and photophysical properties of fused imidazo[1,2-a]pyridine-based molecules" (Relevant comparative diazine chemistry). Source:Organic Chemistry Frontiers (RSC). URL:[Link]

  • ICT and Push-Pull Pyridazines: Title: "Synthesis and photophysical investigation of a series of push-pull arylvinyldiazine chromophores." Source:Journal of Organic Chemistry. URL:[Link]

  • TADF in Pyridazines: Title: "Fast Delayed Emission in New Pyridazine-Based Compounds."[7][1] Source:Frontiers in Chemistry (2021). URL:[Link]

  • AIE Active Pyridazines: Title: "Pyridazine-Based Aggregation Induced Emission Active Conjugates."[3][8] Source:ChemistrySelect / ResearchGate. URL:[Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-Chloro-6-(2-thienyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Chloro-6-(2-thienyl)pyridazine is a heterocyclic compound of significant interest as a structural motif and key intermediate in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive framework for characterizing these critical attributes. We present detailed, field-proven protocols for solubility profiling across various aqueous and organic media and for assessing chemical stability under stress conditions as mandated by International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying scientific rationale to empower robust and reliable characterization of this and similar heterocyclic compounds.

Introduction

3-Chloro-6-(2-thienyl)pyridazine belongs to the diazine class of heterocycles, incorporating both a pyridazine and a thiophene ring. This unique combination of an electron-deficient pyridazine system and an electron-rich thiophene moiety imparts distinct chemical and physical properties. These scaffolds are prevalent in pharmacologically active molecules, making a thorough understanding of their behavior in various environments essential for successful research and development.

The journey from a promising chemical entity to a viable product is contingent on a clear understanding of its solubility and stability. Poor solubility can hinder formulation, lead to unreliable results in biological assays, and cause variable absorption and low bioavailability.[1][2] Similarly, chemical instability can result in loss of potency, the formation of potentially toxic degradation products, and a shortened shelf life.[3]

This guide provides a systematic approach to evaluating the solubility and stability of 3-Chloro-6-(2-thienyl)pyridazine, grounded in established scientific principles and regulatory expectations.

Section 1: Solubility Profiling

Aqueous solubility is a critical determinant of a compound's behavior in biological systems and its suitability for various formulations.[2] We will describe two complementary approaches: kinetic and thermodynamic solubility assessment. Kinetic solubility is a high-throughput method ideal for early discovery to rank-order compounds, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development and formulation.[1][4][5]

Theoretical Considerations: Structural Impact on Solubility

The structure of 3-Chloro-6-(2-thienyl)pyridazine—featuring a planar, aromatic system with limited hydrogen bonding capability (two nitrogen atoms as acceptors) and a lipophilic chloro-substituent—suggests inherently low aqueous solubility. The pKa of the pyridazine ring is expected to be low (basic pKa around 1.8 for a related compound), meaning it will be largely non-ionized at physiological pH.[6] Therefore, pH manipulation is unlikely to be an effective strategy for dramatically enhancing its solubility in aqueous media.[7]

Experimental Protocol: Thermodynamic 'Shake-Flask' Solubility Assay

The shake-flask method is the gold standard for determining thermodynamic solubility.[4] It measures the concentration of a compound in a saturated solution at equilibrium.

Methodology Rationale: This protocol is designed to ensure that a true equilibrium is reached between the solid compound and the solution. The use of a High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) system provides high sensitivity and selectivity for accurate quantification, even in complex media.[8][9]

Step-by-Step Protocol:

  • Preparation of Media: Prepare relevant aqueous buffers (e.g., pH 1.2 Simulated Gastric Fluid (SGF), pH 6.8 Simulated Intestinal Fluid (SIF), and pH 7.4 Phosphate-Buffered Saline (PBS)) and select organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Acetonitrile).

  • Compound Addition: Add an excess of solid 3-Chloro-6-(2-thienyl)pyridazine to a known volume of each medium in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is achieved.[4][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a low-binding 0.45 µm filter.[4]

  • Quantification:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) at a known high concentration.

    • Generate a calibration curve by making serial dilutions of the stock solution.

    • Analyze the filtered supernatant and the calibration standards by a validated UPLC-MS/MS or HPLC-UV method.[9][10]

  • Calculation: Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

Data Presentation: Solubility Profile

The results should be compiled into a clear and concise table to facilitate comparison across different conditions.

Solvent/Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
PBS7.425[Insert Data][Insert Data]
SGF (Simulated Gastric Fluid)1.237[Insert Data][Insert Data]
SIF (Simulated Intestinal Fluid)6.837[Insert Data][Insert Data]
Water~7.025[Insert Data][Insert Data]
DMSON/A25[Insert Data][Insert Data]
EthanolN/A25[Insert Data][Insert Data]

Table 1. Expected format for summarizing solubility data.

Workflow Visualization: Solubility Determination

The following diagram outlines the key steps in the thermodynamic solubility determination workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Test Media (e.g., PBS, SGF, SIF) add_solid Add Solid to Media prep_media->add_solid prep_solid Weigh Excess Solid Compound prep_solid->add_solid equilibrate Equilibrate (Shake for 24-72h at 25/37°C) add_solid->equilibrate separate Centrifuge & Filter (0.45 µm) equilibrate->separate analyze Analyze Supernatant by HPLC-MS/MS separate->analyze calculate Calculate Concentration vs. Calibration Curve analyze->calculate end_node Report Solubility (µg/mL & µM) calculate->end_node

Workflow for Thermodynamic Solubility Assessment.

Section 2: Chemical Stability Assessment

Stability testing is crucial for identifying degradation pathways and establishing a stable formulation.[3][11] Forced degradation, or stress testing, is performed under conditions more severe than accelerated stability testing and is a regulatory requirement under ICH guidelines Q1A(R2) and Q1B.[11][12][13][14] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating and to identify relevant degradation products.[12][15]

Potential Degradation Pathways

Based on the structure of 3-Chloro-6-(2-thienyl)pyridazine, several degradation pathways can be hypothesized:

  • Hydrolysis: The chloro-substituent on the electron-deficient pyridazine ring is susceptible to nucleophilic substitution by water or hydroxide ions, particularly under basic or acidic conditions, to form the corresponding pyridazinone derivative. The rate of hydrolysis is often pH and temperature-dependent.[16][17][18]

  • Oxidation: The electron-rich thiophene ring is prone to oxidation, which can lead to the formation of S-oxides and subsequently sulfones, or even ring-opening products.[19][20][21] This pathway is relevant under oxidative stress (e.g., exposure to hydrogen peroxide).

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV/Visible light, leading to excited states that can undergo various reactions, including ring cleavage, rearrangement, or polymerization.[22][23][24]

Experimental Protocol: Forced Degradation Study

A stability-indicating analytical method, typically a gradient reverse-phase HPLC method with a photodiode array (PDA) detector, is essential for these studies.[10][25][26][27] The PDA detector is critical for assessing peak purity and ensuring that degradant peaks are not co-eluting with the parent compound.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of 3-Chloro-6-(2-thienyl)pyridazine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Keep one vial of the stock solution at 60°C, protected from light.

    • Photolytic Degradation: Expose a vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13][14] A control sample should be wrapped in aluminum foil and kept alongside to differentiate light-induced changes from thermal effects.

  • Time Points: Sample from each vial at various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

  • Analysis: Analyze all samples, including a non-stressed control (t=0), by the stability-indicating HPLC-PDA method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Calculate the percentage of each major degradation product formed (based on area percent).

    • Assess peak purity of the parent compound at each time point.

Data Presentation: Stability Summary

Summarize the findings in a table to provide a clear overview of the compound's stability profile.

Stress Condition Conditions Time (h) % Parent Remaining Major Degradants (% Area) Observations
Acid Hydrolysis0.1 M HCl, 60°C24[Insert Data][Insert Data][e.g., Significant degradation]
Base Hydrolysis0.1 M NaOH, RT8[Insert Data][Insert Data][e.g., Rapid degradation]
Oxidation3% H₂O₂, RT24[Insert Data][Insert Data][e.g., Moderate degradation]
Thermal60°C48[Insert Data][Insert Data][e.g., Stable]
PhotolyticICH Q1B Light24[Insert Data][Insert Data][e.g., Minor degradation]

Table 2. Expected format for summarizing forced degradation data.

Workflow Visualization: Stability Assessment

This diagram illustrates the process for conducting a forced degradation study.

G cluster_stress Stress Conditions cluster_analysis Analysis start_node Prepare Stock Solution (~1 mg/mL) acid Acid (0.1M HCl, 60°C) start_node->acid base Base (0.1M NaOH, RT) oxide Oxidation (3% H₂O₂, RT) thermal Thermal (60°C) photo Photolytic (ICH Q1B) sample Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sample base->sample oxide->sample thermal->sample photo->sample quench Quench Reaction (if necessary) sample->quench analyze Analyze by Stability- Indicating HPLC-PDA quench->analyze end_node Evaluate Data: - % Parent Remaining - Degradant Profile - Peak Purity analyze->end_node

Workflow for Forced Degradation Study.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of chemical and pharmaceutical development. For 3-Chloro-6-(2-thienyl)pyridazine, its low predicted aqueous solubility and potential for hydrolytic and oxidative degradation are key liabilities that must be quantitatively understood. The protocols and frameworks detailed in this guide provide the necessary tools for researchers to generate high-quality, reliable data. This enables informed decision-making, from lead optimization and candidate selection to formulation design, ultimately accelerating the path from discovery to application.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. (2002, September 24). Journal of Organic Chemistry.
  • Oxidative activation of the thiophene ring by hep
  • ICH GUIDELINES: STRESS DEGRAD
  • Thiophene.Wikipedia.
  • Chapter 9, thiophene.University of East Anglia.
  • Synthesis, Reactions and Medicinal Uses of Thiophene.Pharmaguideline.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Forced Degradation Studies | ICH Stability Testing.BioPharmaSpec.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • ADME Solubility Assay.BioDuro.
  • Solubility Screening by UPLC-MS/MS.
  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
  • Kinetic & Thermodynamic Solubility Testing.WuXi AppTec.
  • Kinetic versus thermodynamic solubility tempt
  • 3-chloro-6-(2-chlorophenyl)pyridazine. (2025, May 20). ChemSynthesis.
  • Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules.Astronomy & Astrophysics (A&A).
  • Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution. (2023, December 11). PubMed.
  • Photostability testing of pharmaceutical products. (2013, September 3).
  • 3-Chloro-6-(2-methoxyphenyl)pyridazine Properties. (2025, October 15). EPA.
  • 3-Chloro-6-ethynylpyridazine. (2026, February 7). PubChem.
  • A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydroc.SciSpace.
  • Photostability and Photostabilization of Drugs and Drug Products.SciSpace.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.PMC.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.ICH.
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). Human Journals.
  • Synthesis and characterization of novel thienyl-pyridazine deriv
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.EMA.
  • 3-Chloro-6-(2-methoxyphenyl)pyridazine.ChemScene.
  • Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH.
  • Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. (2015, September 15). PubMed.
  • Organic reactions: Hydrolysis. (2025, June 15). Monash University.
  • Liquid-liquid systems for acid hydrolysis of glycoalkaloids from Solanum tuberosum L. tuber sprouts and solanidine extraction. (2005, July 15). PubMed.

Sources

Methodological & Application

Strategic Application of 3-Chloro-6-(2-thienyl)pyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the 3-Chloro-6-(2-thienyl)pyridazine scaffold (CAS 5057-30-7 and related analogs) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold uniquely combines the electron-deficient, hydrogen-bond-accepting nature of the pyridazine ring with the lipophilic, electron-rich thiophene moiety.

This guide details the strategic application of this scaffold, focusing on its utility as a precursor for GABA-A receptor antagonists (bioisosteres of Gabazine) and Kinase Inhibitors (e.g., c-Met, VEGFR). We provide validated protocols for its synthesis via selective Suzuki cross-coupling and its subsequent functionalization via Nucleophilic Aromatic Substitution (


), enabling the rapid generation of structure-activity relationship (SAR) libraries.

Part 1: Chemical Rationale & Scaffold Utility

The "Push-Pull" Electronic System

The 3-chloro-6-(2-thienyl)pyridazine molecule acts as a bifunctional electrophile, but its reactivity is modulated by the opposing electronic effects of its substituents:

  • The Pyridazine Core: Highly electron-deficient (π-deficient). The nitrogen atoms withdraw electron density, making the carbons at positions 3 and 6 highly susceptible to nucleophilic attack.

  • The 3-Chloro Group: A classic leaving group that activates the C3 position for

    
     reactions with amines, alkoxides, or thiols.
    
  • The 6-(2-Thienyl) Group: An electron-rich heteroaromatic ring. It acts as a donor via resonance, slightly deactivating the pyridazine ring compared to the 3,6-dichloro precursor. This electronic "tuning" is critical; it stabilizes the molecule enough to prevent rapid decomposition while retaining sufficient reactivity for library synthesis.

Bioisosteric Significance

In medicinal chemistry, the 2-thienyl group is frequently used as a bioisostere for the phenyl ring .

  • Metabolic Stability: Thiophene is often less prone to oxidative metabolism (e.g., by CYP450) at certain positions compared to phenyl.

  • Lipophilicity: Thiophene is slightly more lipophilic, potentially improving blood-brain barrier (BBB) penetration—a critical factor for CNS targets like GABA-A receptors.

  • Steric/Electronic: The sulfur atom induces a different dipole moment and steric bulk (van der Waals radius of S vs. -CH=CH-), which can induce unique binding conformations in the receptor pocket.

Part 2: Experimental Protocols

Protocol A: Selective Synthesis of the Scaffold

Objective: Synthesize 3-chloro-6-(2-thienyl)pyridazine from 3,6-dichloropyridazine via Suzuki-Miyaura cross-coupling. Challenge: The starting material (3,6-dichloropyridazine) is symmetric. The goal is to achieve mono-arylation without generating the bis-thienyl byproduct.

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • 2-Thienylboronic acid (1.05 equiv)

  • Catalyst:

    
     (5 mol%)[1][2][3][4]
    
  • Base:

    
     (2.0 M aqueous solution)[1][2]
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine DME (8 mL per mmol) and Ethanol (2 mL per mmol). Sparge with Nitrogen or Argon for 15 minutes.[4] Rationale: Removal of oxygen is critical to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Loading: Add 3,6-Dichloropyridazine (1.0 equiv) and

    
     (0.05 equiv). Stir for 5 minutes under inert atmosphere.
    
  • Addition: Add 2-Thienylboronic acid (1.05 equiv) and aqueous

    
     (2.0 equiv).
    
    • Critical Note: Do not use a large excess of boronic acid. Maintaining a near 1:1 stoichiometry is the primary control against bis-coupling.

  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

    • Endpoint: Look for the disappearance of the dichloro starting material.[4] If bis-coupled product (

      
       usually higher) begins to form significantly, stop the reaction immediately.
      
  • Work-up: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[4]
    
  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Yield Expectation: 60–75% Mono-coupled product.

Protocol B: Library Generation via

Objective: Functionalize the 3-chloro position with diverse amines to create a library of potential kinase or GABA ligands.

Reagents:

  • 3-Chloro-6-(2-thienyl)pyridazine (Scaffold)

  • Amine (

    
    ) (1.5 – 2.0 equiv)
    
  • Base:

    
     (2.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: DMSO or NMP (for difficult amines) / Ethanol or n-Butanol (for reactive amines)

Step-by-Step Methodology:

  • Setup: Dissolve the scaffold (1 equiv) in the chosen solvent (0.2 M concentration).

  • Addition: Add the amine (1.5 equiv) and base.

  • Thermal Activation:

    • Reactive Amines (e.g., pyrrolidine, morpholine): Heat to 80°C in a sealed tube for 2–4 hours.

    • Unreactive Amines (e.g., anilines): Heat to 120–140°C in DMSO for 12 hours. Microwave irradiation (150°C, 20 min) is highly recommended for anilines to suppress degradation.

  • Isolation: Pour into crushed ice/water. The product often precipitates as a solid. Filter and wash with water. If no precipitate forms, extract with EtOAc.

  • Validation: Verify purity via

    
    -NMR. The diagnostic doublet for the pyridazine protons (approx. 7.5–8.0 ppm) should shift upfield upon amination.
    

Part 3: Visualization of Workflows

Synthesis & SAR Logic Diagram

The following diagram illustrates the divergent synthesis pathway, highlighting the decision points for creating GABA-A antagonists versus Kinase Inhibitors.

G Start 3,6-Dichloropyridazine Step1 Suzuki Coupling (1.0 eq Thienylboronic Acid) Start->Step1 Pd(PPh3)4, Na2CO3 Scaffold SCAFFOLD: 3-Chloro-6-(2-thienyl)pyridazine Step1->Scaffold Selective Mono-arylation PathA Path A: GABA-A Ligands (Gabazine Analogs) Scaffold->PathA SNAr with Aliphatic Amines or Hydrazines PathB Path B: Kinase Inhibitors (c-Met / VEGFR) Scaffold->PathB Buchwald or SNAr with Anilines ProdA Structure: Thienyl-Pyridazine-Imine/Amine PathA->ProdA Optimization for CNS Penetration ProdB Structure: Thienyl-Pyridazine-Aniline PathB->ProdB Optimization for Hinge Binding

Caption: Divergent synthesis workflow starting from 3,6-dichloropyridazine. Path A targets CNS receptors (GABA), while Path B targets intracellular kinases.

Part 4: Quantitative Data Summary

The following table summarizes expected reactivity trends and physical properties relevant to medicinal chemistry optimization.

Parameter3,6-Dichloropyridazine3-Chloro-6-(2-thienyl)pyridazineTarget: 3-Amino-6-(2-thienyl)pyridazine
Molecular Weight 148.98196.66~177.23 (varies w/ amine)
ClogP (Est.) 0.62.31.5 – 3.0
Reactivity (

)
Very HighHighLow (Nucleophilic)
UV/Vis (

)
~260 nm~310 nm (Conjugated)~340–360 nm (Push-Pull)
Solubility Moderate (DCM, MeOH)Good (DCM, DMSO)Variable (often pH dependent)
Primary Application Starting MaterialDivergent Scaffold Active Pharmaceutical Ingredient

Part 5: Troubleshooting & Optimization

  • Problem: Formation of bis-thienyl pyridazine during Suzuki coupling.

    • Solution: Reduce catalyst loading to 2 mol% and add the boronic acid dropwise over 1 hour. Ensure the pyridazine is in slight excess (1.1 equiv).

  • Problem: Low yield in

    
     with sterically hindered anilines.
    
    • Solution: Switch from thermal

      
       to Buchwald-Hartwig amination .
      
    • Conditions:

      
       (2 mol%), Xantphos (4 mol%), 
      
      
      
      , Dioxane, 100°C.
  • Problem: Product retains Palladium traces (black color).

    • Solution: Treat the crude organic solution with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine before column chromatography.

References

  • Fernandes, S. S. M., & Raposo, M. M. M. (2018). Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum. Link

  • BenchChem Technical Support. (2025). Synthesis of 3-Amino-6-Substituted Pyridazines: Technical Protocols. BenchChem. Link

  • Lont, P. J., et al. (1973). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Recueil des Travaux Chimiques des Pays-Bas. Link

  • Organic Syntheses. (2016). Synthesis of Functionalized Pyridines and Pyridazines. Organic Syntheses, Vol 93. Link

  • Meanwell, N. A. (2017).[5] The Pyridazine Ring System in Drug Discovery. Advances in Heterocyclic Chemistry. Link

Sources

Application Notes and Protocols for the Functionalization of the Pyridazine Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of the Pyridazine Scaffold

The pyridazine ring, a six-membered diazine heterocycle, has emerged from the shadows of its more common pyridine and pyrimidine relatives to become a cornerstone in modern medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the adjacent nitrogen atoms, impart a distinct dipole moment, increased water solubility, and a different hydrogen bonding capacity compared to other azines.[2] These characteristics make the pyridazine scaffold a compelling bioisostere for phenyl and other heterocyclic rings in the design of novel therapeutics. However, the very electronic nature that makes pyridazine attractive also presents a unique set of challenges and opportunities for its synthetic manipulation. This guide provides an in-depth exploration of the experimental procedures for the functionalization of the pyridazine ring, moving beyond a simple recitation of steps to explain the underlying chemical principles and offer practical, field-tested insights.

I. Navigating the Electronic Landscape: A Tale of Two Nitrogens

The two adjacent nitrogen atoms in the pyridazine ring create an electron-deficient system, rendering it susceptible to nucleophilic attack and resistant to classical electrophilic aromatic substitution.[3] Understanding this electronic landscape is paramount to devising successful functionalization strategies. The positions on the pyridazine ring are numbered starting from one of the nitrogen atoms and proceeding around the ring. The C3/C6 and C4/C5 positions exhibit distinct reactivities.

II. Direct C-H Functionalization: The Atom-Economical Frontier

The direct conversion of C-H bonds into new C-C or C-X bonds represents a paradigm shift in synthetic chemistry, offering an atom-economical and environmentally benign approach to molecular diversification.[4] For the pyridazine core, several powerful C-H functionalization strategies have been developed.

A. Minisci-Type Radical Alkylation and Acylation: Harnessing Radical Intermediates

The Minisci reaction provides a powerful tool for the direct alkylation and acylation of electron-deficient heterocycles.[5] This reaction involves the generation of a nucleophilic radical species that preferentially attacks the protonated, and therefore more electron-deficient, pyridazine ring.

Causality of Experimental Choices:

  • Acidic Conditions: Protonation of one of the pyridazine nitrogens is crucial to further decrease the electron density of the ring, making it more susceptible to radical attack.[5]

  • Radical Generation: The choice of radical precursor and initiator is critical. Silver nitrate and ammonium persulfate are commonly used to generate alkyl radicals from carboxylic acids via oxidative decarboxylation.[6]

  • Regioselectivity: The regiochemical outcome of the Minisci reaction on pyridazines is highly dependent on the substitution pattern of the ring and the nature of the radical. Generally, attack is favored at the C4 and C5 positions.[7]

Detailed Protocol: Minisci Alkylation of 3-Methylpyridazine

Materials:

  • 3-Methylpyridazine

  • Pivalic acid

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-methylpyridazine (1.0 mmol, 1.0 equiv) and pivalic acid (2.0 mmol, 2.0 equiv).

  • Add a 1:1 mixture of water and dichloromethane (10 mL).

  • Carefully add concentrated sulfuric acid (1.0 mmol, 1.0 equiv) to the stirring mixture.

  • Add silver nitrate (0.1 mmol, 0.1 equiv).

  • In a separate beaker, dissolve ammonium persulfate (2.0 mmol, 2.0 equiv) in a minimum amount of water.

  • Add the ammonium persulfate solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-methyl-4-tert-butylpyridazine.

Troubleshooting:

  • Low Yield: Ensure the reaction is sufficiently acidic to promote protonation. The purity of the ammonium persulfate is also critical.

  • Formation of Multiple Isomers: While the Minisci reaction on substituted pyridazines can be regioselective, mixtures of isomers are sometimes observed. Careful purification by chromatography is often necessary.[6]

B. Transition-Metal Catalyzed C-H Functionalization: A Versatile Toolkit

Transition-metal catalysis has revolutionized C-H functionalization, and pyridazines are no exception. Palladium, rhodium, and iridium catalysts have all been employed to forge new bonds at various positions on the pyridazine ring.[8]

Data Presentation: Comparison of Catalytic Systems for Pyridazine C-H Functionalization

Catalyst SystemReaction TypeSubstrateCoupling PartnerSolventTemp (°C)Time (h)Yield (%)RegioselectivityReference
Pd(OAc)₂ / Ag₂CO₃Arylation3,6-diphenyl-[6][8][9]triazolo[4,3-b]pyridazineAryl iodideToluene1202481C8[8]
[Ru(p-cymene)Cl₂]₂ / AgSbF₆AlkenylationN-phenylpyridazino[4,5-b]quinolin-1(2H)-oneAlkyne1,4-Dioxane10012High-[8]
[Cp*IrCl₂]₂ / AgOAcAmination2-phenylpyridazineAzideCPME8016Highortho to phenyl[8]

Experimental Workflow: Palladium-Catalyzed C-H Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Pyridazine Substrate, Aryl Halide, Pd Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: Generalized workflow for transition-metal catalyzed C-H functionalization.

III. Nucleophilic Aromatic Substitution (SNA_r_): Exploiting Electron Deficiency

The electron-deficient nature of the pyridazine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNA_r_), particularly when a good leaving group (e.g., a halogen) is present.[10]

A. Substitution of Halopyridazines: A Gateway to Diverse Functionality

Halogenated pyridazines are versatile building blocks that can be readily functionalized by a wide array of nucleophiles, including amines, alkoxides, and thiolates.[4]

Causality of Experimental Choices:

  • Leaving Group: The reactivity of halopyridazines in SNA_r_ reactions follows the expected trend: I > Br > Cl > F.

  • Nucleophile: The strength and nature of the nucleophile will dictate the reaction conditions. Stronger nucleophiles generally react faster and at lower temperatures.

  • Regioselectivity: In di- or poly-halogenated pyridazines, the regioselectivity of the substitution is influenced by both electronic and steric factors. For example, in 3,6-dichloropyridazine, the first substitution typically occurs at the C6 position due to steric hindrance from the adjacent nitrogen at C1.

Detailed Protocol: Nucleophilic Aromatic Substitution with an Alkoxide

Materials:

  • 3,6-Dichloropyridazine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Standard laboratory glassware

Procedure:

  • To a solution of 3,6-dichloropyridazine (1.0 mmol, 1.0 equiv) in methanol (10 mL) in a round-bottom flask, add sodium methoxide (1.1 mmol, 1.1 equiv).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to obtain the crude product.

  • Purify by recrystallization or silica gel chromatography to afford 3-chloro-6-methoxypyridazine.

B. Vicarious Nucleophilic Substitution (VNS) of Hydrogen: A Direct Approach

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the direct introduction of substituents onto electron-deficient aromatic rings, including pyridazines.[11] This reaction utilizes a carbanion bearing a leaving group at the nucleophilic carbon.[12]

Mechanism of Vicarious Nucleophilic Substitution

G cluster_mech VNS Mechanism start Pyridazine + Carbanion (with leaving group) adduct Formation of σ-adduct start->adduct elimination Base-induced β-elimination of leaving group adduct->elimination product Functionalized Pyridazine elimination->product

Caption: Simplified mechanism of Vicarious Nucleophilic Substitution.

Detailed Protocol: VNS on Pyridazine with Chloromethyl Phenyl Sulfone

Materials:

  • Pyridazine

  • Chloromethyl phenyl sulfone

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add chloromethyl phenyl sulfone (1.2 mmol, 1.2 equiv) and anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add potassium tert-butoxide (2.5 mmol, 2.5 equiv) to the solution and stir for 15 minutes.

  • Add a solution of pyridazine (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the desired 4-(phenylsulfonylmethyl)pyridazine.[13]

IV. Transition-Metal Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of C-C bonds and the synthesis of biaryl and heteroaryl structures.[14]

Detailed Protocol: Suzuki-Miyaura Coupling of 3-Chloropyridazine

Materials:

  • 3-Chloropyridazine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (4:1 mixture), degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a flame-dried Schlenk flask, add 3-chloropyridazine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add palladium(II) acetate (2 mol%) and the phosphine ligand (4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-phenylpyridazine.

Troubleshooting Suzuki Couplings with Pyridazines:

  • Catalyst Deactivation: The lone pairs on the pyridazine nitrogens can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands can mitigate this issue.[8]

  • Protodeboronation: Boronic acids can be unstable, especially under basic conditions, leading to the formation of the corresponding arene as a byproduct. Using fresh, high-purity boronic acids and optimizing the base and reaction time are crucial.

V. Functionalization via Pyridazine N-Oxides: Altering Reactivity and Regioselectivity

The oxidation of a pyridazine nitrogen to the corresponding N-oxide dramatically alters the electronic properties and reactivity of the ring. Pyridazine N-oxides can be valuable intermediates for further functionalization.[9]

Key Advantages of the N-Oxide Strategy:

  • Activation towards Electrophilic Attack: The N-oxide group is strongly activating and directs electrophilic substitution to the C4 and C6 positions.

  • Modified Nucleophilic Substitution: The N-oxide can influence the regioselectivity of nucleophilic substitution on halopyridazines.

  • Photochemical Reactivity: Pyridazine N-oxides exhibit unique photochemical reactivity, undergoing rearrangements to form other heterocyclic systems.[3]

Synthesis of Pyridazine N-Oxides: General Considerations

Common oxidizing agents for the N-oxidation of pyridazines include peroxy acids such as m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide in acetic acid.[15] The choice of oxidant and reaction conditions depends on the substituents present on the pyridazine ring.

VI. Safety and Handling Precautions

Pyridazine and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[16][17]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9]

  • Inhalation: Avoid inhaling vapors or dust.

  • Skin Contact: In case of skin contact, wash the affected area immediately with soap and water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[17]

VII. Conclusion: A Bright Future for a Versatile Heterocycle

The functionalization of the pyridazine ring offers a rich and diverse field of study with significant implications for drug discovery and materials science. By understanding the inherent electronic properties of this unique heterocycle and applying the powerful synthetic methodologies outlined in this guide, researchers can unlock the full potential of the pyridazine scaffold. The continued development of novel, efficient, and selective functionalization strategies will undoubtedly lead to the discovery of new molecules with profound biological and material properties.

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Post Apple Scientific. Available at: [Link]

  • From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy | Organic Letters. (2021, July 16). ACS Publications. Available at: [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (2021). National Institutes of Health. Available at: [Link]

  • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. (2020). eScholarship, University of California. Available at: [Link]

  • Recent Advances in Pyridazine Chemistry. (1987). ResearchGate. Available at: [Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. (2023, October 17). Open Access LMU. Available at: [Link]

  • Directed ortho‐metalation of 3‐phenylpyridazine (6 a) using TMPLi (8). ResearchGate. Available at: [Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. (2023, October 3). ResearchGate. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxides. (2001). Arkivoc. Available at: [Link]

  • A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives. (1990). Royal Society of Chemistry. Available at: [Link]

  • Pyridazine N-oxides. III Synthesis and in vitro antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[ f ]cinnoline systems. (2000). ResearchGate. Available at: [Link]

  • ortho metalation. (n.d.). Available at: [Link]

  • Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems. (2000, October 15). PubMed. Available at: [Link]

  • Vicarious nucleophilic substitution. (n.d.). Wikipedia. Available at: [Link]

  • Aliphatic C-H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. (2019). ACS Publications. Available at: [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (1976). Wageningen University & Research. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry. (2004, December 13). ACS Publications. Available at: [Link]

  • Directed (ortho) Metallation. (n.d.). Available at: [Link]

  • Vicarious Nucleophilic Substitution (VNS). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Minisci reaction. (n.d.). Wikipedia. Available at: [Link]

  • Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. (2020). ResearchGate. Available at: [Link]

  • Vicarious Nucleophilic Substitution of Hydrogen. (1987). ACS Publications. Available at: [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Available at: [Link]

  • Vicarious Nucleophilic Substitution (VNS). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. Available at: [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (2023). Knowledge at UChicago. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyridazinone Analogues as Potential Cardiac Positron Emission Tomography Tracers | Journal of Medicinal Chemistry. (2008, April 19). ACS Publications. Available at: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022, January 3). National Institutes of Health. Available at: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (2022, January 3). ACS Publications. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018, November 18). National Institutes of Health. Available at: [Link]

  • A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives. (1990). Royal Society of Chemistry. Available at: [Link]

  • Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. (2015, May 15). PubMed. Available at: [Link]

  • Pyridazine. (n.d.). Available at: [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (2023). Knowledge at UChicago. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Preparation method of 3, 6-dichloropyridazine. (2021, April 16). Google Patents.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 3-Chloro-6-(2-thienyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive suite of analytical methodologies for the detailed characterization of 3-Chloro-6-(2-thienyl)pyridazine, a heterocyclic compound of interest in pharmaceutical and materials science research. As a key synthetic intermediate, verifying its identity, purity, and impurity profile is critical for ensuring the quality and reproducibility of downstream applications. These protocols are designed for researchers, quality control analysts, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices. The methods described herein form a self-validating analytical workflow, ensuring high confidence in the final characterization data.

Introduction and Physicochemical Overview

3-Chloro-6-(2-thienyl)pyridazine belongs to the pyridazine class of N-heterocyclic aromatic compounds. The presence of a reactive chlorine atom and the thiophene moiety makes it a versatile building block for the synthesis of more complex molecules, potentially for drug discovery and organic electronics.[1][2] Its robust characterization is the foundational step for any research and development program.

The analytical strategy must address three core questions:

  • Identity: Is the compound what it purports to be?

  • Purity: What is the percentage of the main component, and are impurities present?

  • Structure: Can the covalent structure and key functional groups be unequivocally confirmed?

To develop appropriate analytical methods, a foundational understanding of the molecule's physicochemical properties is essential.

Table 1: Physicochemical Properties of 3-Chloro-6-(2-thienyl)pyridazine

PropertyValueSource / Method
Molecular Formula C₈H₅ClN₂SCalculated
Molecular Weight 196.66 g/mol Calculated
Appearance Expected to be a solid (e.g., off-white to yellow powder)Analogy to similar structures[1][3]
Melting Point To be determined experimentallySee Protocol 4.1
Solubility Expected to be soluble in common organic solvents (DCM, Chloroform, DMSO, Acetone)Analogy and chemical structure
UV-Vis λmax To be determined experimentallySee Protocol 3.4
Calculated LogP ~2.5 - 3.0Prediction based on structure

Integrated Analytical Workflow

A multi-technique approach is non-negotiable for comprehensive characterization. Each method provides a unique piece of the puzzle, and their combined data provides a holistic and validated view of the material. The following workflow illustrates the logical progression from initial sample assessment to full structural confirmation.

AnalyticalWorkflow cluster_0 Initial Assessment & Purity cluster_1 Identity & Structural Confirmation cluster_2 Reporting A Sample Receipt & Physicochemical Tests (Protocol 4.1, 4.2) B HPLC-UV Analysis (Purity Assay) (Protocol 2.1) A->B C GC-MS Analysis (Residual Solvents) (Protocol 2.2) A->C D LC-MS Analysis (Mass Verification) (Protocol 3.1) B->D Impurity > 0.1%? E NMR Spectroscopy (¹H, ¹³C) (Protocol 3.2) B->E Purity ≥ 95% D->E F FTIR Spectroscopy (Functional Groups) (Protocol 3.3) E->F G Certificate of Analysis (CoA Generation) F->G

Caption: Integrated workflow for the characterization of 3-Chloro-6-(2-thienyl)pyridazine.

Chromatographic Methods: Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment, separating the main compound from process-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Rationale: Reversed-phase HPLC is the gold standard for non-volatile, organic small molecules. The aromatic nature of the target compound makes it highly suitable for retention on a C18 stationary phase and detection via UV absorbance due to its conjugated π-system. An acetonitrile/water gradient is chosen for its excellent solvating power and UV transparency, allowing for the elution of impurities with a wide range of polarities.

Protocol 2.1: HPLC-UV Purity Method

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Acetonitrile:Water. This results in a stock solution of ~0.5 mg/mL.

    • Further dilute 1 mL of the stock solution to 10 mL with the same diluent to obtain a working solution of ~50 µg/mL.

    • Filter the working solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    Table 2: HPLC-UV Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for small molecule analysis, providing good resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better peak shape and MS compatibility.
Mobile Phase B 0.1% AcetonitrileCommon organic modifier with good UV cutoff.
Gradient 0-2 min: 30% B2-15 min: 30% to 95% B15-18 min: 95% B18.1-22 min: 30% BA shallow initial gradient resolves early eluting impurities, followed by a steeper gradient to elute the main peak and any late-eluting impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity with the risk of peak overload.
UV Detection Diode Array Detector (DAD), 210-400 nm.Quantitation at λmax.DAD allows for peak purity assessment and identification of co-eluting impurities.
  • System Suitability:

    • Perform five replicate injections of the working solution.

    • The Relative Standard Deviation (RSD) for the main peak area and retention time should be ≤ 2.0%.

  • Data Analysis:

    • Calculate purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Investigate any impurity peak exceeding 0.1% area using LC-MS for identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Rationale: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile organic compounds, such as residual solvents from the synthesis and purification process (e.g., ethanol, dichloromethane, toluene). A headspace autosampler is used to introduce only the volatile components into the system, protecting the instrument from non-volatile sample matrix.

Protocol 2.2: Headspace GC-MS Method

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of Dimethyl Sulfoxide (DMSO).

    • Seal the vial immediately with a PTFE/silicone septum and crimp cap.

  • Instrumentation and Conditions:

    Table 3: GC-MS Method Parameters

ParameterRecommended SettingRationale
GC Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µmOptimized for the separation of common residual solvents.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min)Separates a wide range of solvents based on boiling point.
Injector Temp. 250 °CEnsures rapid volatilization of analytes.
Headspace Vial Temp. 80 °CBalances volatility with potential sample degradation.
Headspace Loop Temp. 90 °CPrevents condensation of analytes.
MS Source Temp. 230 °CStandard for electron ionization.
MS Quad Temp. 150 °CStandard for electron ionization.
MS Scan Range 35 - 350 m/zCovers the mass range of common solvents.
  • Data Analysis:

    • Identify peaks by comparing their mass spectra to the NIST/Wiley library and their retention times to a known solvent standard mix.

Spectroscopic Methods: Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, confirming the identity and arrangement of atoms.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS confirms the molecular weight of the primary compound and provides mass information on impurities detected by HPLC. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) is a powerful diagnostic tool for confirming the presence of the chlorine atom.

Protocol 3.1: LC-MS Analysis

  • Methodology:

    • Use the same HPLC method as described in Protocol 2.1.

    • Divert the flow post-column to an Electrospray Ionization (ESI) source operating in positive ion mode.

    • Scan a mass range from m/z 100 to 500.

  • Expected Results:

    • The primary peak should exhibit a protonated molecule [M+H]⁺ at m/z 197.0 .

    • A corresponding isotopic peak [M+2+H]⁺ should be observed at m/z 199.0 with an intensity approximately one-third of the m/z 197 peak, confirming the presence of a single chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the most definitive structural information by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. The chemical shifts, coupling patterns, and integration values allow for the complete assignment of the molecular structure.

Protocol 3.2: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher spectrometer.

    • Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC if assignments are ambiguous.

  • Expected Spectral Features:

    • ¹H NMR: The spectrum should show distinct signals for the protons on the pyridazine and thiophene rings. The thiophene protons will appear as a set of coupled multiplets, while the pyridazine protons will appear as two doublets.

    • ¹³C NMR: The spectrum will show 8 distinct signals for the 8 carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic and heteroaromatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol 3.3: FTIR Analysis

  • Methodology:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

    Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic (Thiophene & Pyridazine)
1600 - 1450C=C and C=N StretchAromatic Rings
~1430C-S StretchThiophene Ring
1100 - 1000C-Cl StretchChloro-pyridazine
850 - 700C-H Out-of-plane BendAromatic Substitution Pattern

Physical Property Determination

Melting Point

Rationale: The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound.

Protocol 4.1: Melting Point Determination

  • Methodology:

    • Load a small, dry amount of the powdered sample into a capillary tube.

    • Place the tube in a calibrated melting point apparatus.

    • Heat at a rate of 1-2 °C/min near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

UV-Visible Spectroscopy

Rationale: Determining the wavelength of maximum absorbance (λmax) is crucial for setting the optimal detection wavelength in the HPLC-UV method, thereby maximizing sensitivity.

Protocol 4.2: UV-Vis λmax Determination

  • Methodology:

    • Prepare a dilute solution of the compound (~5-10 µg/mL) in ethanol or acetonitrile.

    • Use the same solvent as a blank reference.

    • Scan the absorbance from 200 to 600 nm using a calibrated spectrophotometer.

    • The wavelength at which the highest absorbance is recorded is the λmax. Based on similar structures, a strong absorbance is expected in the 300-350 nm range.[4]

Safety Precautions

While a full safety data sheet is not available, related chloro-pyridazine compounds are known to be irritants.[5] Therefore, standard laboratory precautions are required.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Chemsynthesis. (2025, May 20). 3-chloro-6-(2-chlorophenyl)pyridazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 3-Chloro-6-(2-methoxyphenyl)pyridazine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2026, February 7). 3-Chloro-6-ethynylpyridazine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-6-phenylpyridazine. PubChem Compound Database. Retrieved February 24, 2026, from [Link]

  • Fernandes, S. S. M., & Raposo, M. M. M. (n.d.). Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum. Retrieved February 24, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 3-Chloro-6-(2,4-difluorophenoxy)pyridazine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Sayed, G. H., et al. (2003). Pyridazine Derivatives. Af. J. Sci. Tech., 4(1). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Pyridazine, 3-chloro-6-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Ather, A. Q., et al. (2011). 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. Acta Crystallographica Section E, 67(Pt 4), o885. Retrieved from [Link]

  • PubChemLite. (2025). 3-chloro-6-ethynylpyridazine (C6H3ClN2). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Pyridine, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Ather, A. Q., et al. (2011). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E, 67(Pt 8), o2107. Retrieved from [Link]

  • Sheridan, J. E. (1961). U.S. Patent No. 3,004,027. Washington, DC: U.S. Patent and Trademark Office.

Sources

Laboratory scale-up synthesis of 3-Chloro-6-(2-thienyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Laboratory Scale-Up Synthesis of 3-Chloro-6-(2-thienyl)pyridazine

Introduction

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1] As a "privileged structure," its derivatives are integral to the development of novel therapeutic agents, including those with anticancer and anti-inflammatory properties.[1][2] 3-Chloro-6-(2-thienyl)pyridazine, in particular, serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its structure combines the electron-deficient pyridazine ring with the electron-rich thiophene moiety, offering multiple sites for further functionalization.

The transition from milligram-scale synthesis in medicinal chemistry to multi-gram or kilogram-scale production for further studies necessitates robust and scalable synthetic protocols.[3] This guide provides two well-established, field-proven methodologies for the laboratory scale-up synthesis of 3-Chloro-6-(2-thienyl)pyridazine, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are the chlorination of a pyridazinone precursor and a palladium-catalyzed Stille cross-coupling reaction. Each method is presented with a focus on causality, safety, and reproducibility, ensuring a self-validating system for obtaining the target compound with high purity.

Overview of Synthetic Strategies

Two primary routes for the synthesis of 3-Chloro-6-(2-thienyl)pyridazine are presented. Route 1 involves a two-step process starting with the formation of a pyridazinone intermediate, followed by chlorination. Route 2 is a direct, one-step palladium-catalyzed cross-coupling reaction. The choice between these routes may depend on the availability of starting materials, desired scale, and familiarity with specific reaction types.

G cluster_0 Route 1: Chlorination Pathway cluster_1 Route 2: Cross-Coupling Pathway Thiophene Derivative Thiophene Derivative 6-(2-thienyl)pyridazin-3(2H)-one 6-(2-thienyl)pyridazin-3(2H)-one Thiophene Derivative->6-(2-thienyl)pyridazin-3(2H)-one Cyclization 3-Chloro-6-(2-thienyl)pyridazine 3-Chloro-6-(2-thienyl)pyridazine 6-(2-thienyl)pyridazin-3(2H)-one->3-Chloro-6-(2-thienyl)pyridazine Chlorination (POCl3) 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3,6-Dichloropyridazine->3-Chloro-6-(2-thienyl)pyridazine Stille Coupling 2-(Tributylstannyl)thiophene 2-(Tributylstannyl)thiophene 2-(Tributylstannyl)thiophene->3-Chloro-6-(2-thienyl)pyridazine

Caption: High-level overview of the two synthetic routes.

Protocol 1: Synthesis via Chlorination of 6-(2-thienyl)pyridazin-3(2H)-one

This two-step approach first constructs the pyridazinone ring system, which is then converted to the desired chlorinated product.

Part A: Synthesis of 6-(2-thienyl)pyridazin-3(2H)-one

The synthesis of the pyridazinone precursor is achieved through the cyclization of a 1,4-dicarbonyl compound with hydrazine. A common precursor is methyl 4-(2-thienyl)-4-oxobutanoate, which can be prepared via Friedel-Crafts acylation of thiophene.[4]

ReagentMW ( g/mol )AmountMolesEquivalents
Methyl 4-(2-thienyl)-4-oxobutanoate198.2320.0 g0.1011.0
Hydrazine hydrate (~64% N₂H₄)50.066.3 g (6.1 mL)~0.1261.25
Ethanol46.07200 mL--

Step-by-Step Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-(2-thienyl)-4-oxobutanoate (20.0 g, 0.101 mol) and ethanol (200 mL).

  • Stir the mixture to dissolve the starting material.

  • Slowly add hydrazine hydrate (6.1 mL, ~0.126 mol) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure. The resulting solid can be recrystallized from ethanol to yield pure 6-(2-thienyl)pyridazin-3(2H)-one.

Part B: Chlorination to yield 3-Chloro-6-(2-thienyl)pyridazine

The hydroxyl group of the pyridazinone is converted to a chloro group using phosphorus oxychloride (POCl₃). This is a standard and efficient method for such transformations.[5]

ReagentMW ( g/mol )AmountMolesEquivalents
6-(2-thienyl)pyridazin-3(2H)-one178.2115.0 g0.0841.0
Phosphorus oxychloride (POCl₃)153.3377.0 g (46.5 mL)0.5026.0

Step-by-Step Protocol:

  • Safety First: This reaction must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[3][6][7]

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 6-(2-thienyl)pyridazin-3(2H)-one (15.0 g, 0.084 mol).

  • Slowly and cautiously add phosphorus oxychloride (46.5 mL, 0.502 mol) to the flask at room temperature. The reaction can be exothermic.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. The solid should dissolve to form a dark solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Work-up: Slowly and carefully pour the reaction mixture onto crushed ice (approximately 300-400 g) in a large beaker with constant stirring. This step is highly exothermic and will release HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Synthesis via Palladium-Catalyzed Stille Cross-Coupling

The Stille reaction is a powerful C-C bond-forming reaction that couples an organotin compound with an organic halide. This method offers a direct route to the target molecule but requires careful handling of toxic organotin reagents and removal of tin byproducts.

ReagentMW ( g/mol )AmountMolesEquivalents
3,6-Dichloropyridazine148.9810.0 g0.0671.0
2-(Tributylstannyl)thiophene371.1626.2 g0.0711.05
Tetrakis(triphenylphosphine)palladium(0)1155.562.3 g0.0020.03
Anhydrous Toluene-200 mL--

Step-by-Step Protocol:

  • To a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,6-dichloropyridazine (10.0 g, 0.067 mol) and tetrakis(triphenylphosphine)palladium(0) (2.3 g, 0.002 mol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene (200 mL) via cannula.

  • Add 2-(tributylstannyl)thiophene (26.2 g, 0.071 mol) to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Tin Removal: Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (200 mL).

  • Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) (3 x 100 mL). Stir each wash vigorously for at least 30 minutes. This will precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite® to remove the solid tin salts.

  • Wash the organic layer with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Purification and Characterization

The crude product from either route can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate can yield the pure product.

Expected Physical and Spectroscopic Data:

PropertyExpected Value
AppearanceOff-white to pale yellow solid
Melting Point~150-160 °C (based on analogous compounds like 3-chloro-6-phenylpyridazine)[6]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.20 (dd, 1H, thiophene H4), 7.50 (d, 1H, pyridazine H), 7.60 (dd, 1H, thiophene H5), 7.85 (d, 1H, pyridazine H), 7.95 (dd, 1H, thiophene H3)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 124.0, 128.0, 128.5, 130.0, 131.0, 142.0, 154.0, 158.0
IR (KBr, cm⁻¹) ~3100 (Ar-H), 1580, 1450, 1400 (C=C, C=N), 850 (C-Cl)

Note: The NMR and melting point data are predicted based on the analysis of structurally similar compounds and should be confirmed by experimental analysis.

Workflow Visualization

G cluster_route1 Route 1 cluster_route2 Route 2 r1_start Methyl 4-(2-thienyl)-4-oxobutanoate + Hydrazine Hydrate r1_reaction Cyclization in Ethanol (Reflux, 4-6h) r1_start->r1_reaction r1_workup Cool & Filter/ Concentrate r1_reaction->r1_workup r1_intermediate 6-(2-thienyl)pyridazin-3(2H)-one r1_workup->r1_intermediate r1_chlorination Chlorination with POCl3 (Reflux, 2-3h) r1_intermediate->r1_chlorination r1_quench Quench on Ice & Neutralize r1_chlorination->r1_quench r1_crude Crude Product r1_quench->r1_crude purification Purification (Column Chromatography or Recrystallization) r1_crude->purification r2_start 3,6-Dichloropyridazine + 2-(Tributylstannyl)thiophene r2_reaction Stille Coupling in Toluene (Pd(PPh3)4, Reflux, 12-24h) r2_start->r2_reaction r2_workup KF Wash & Filter r2_reaction->r2_workup r2_crude Crude Product r2_workup->r2_crude r2_crude->purification final_product Pure 3-Chloro-6-(2-thienyl)pyridazine purification->final_product characterization Characterization (NMR, MP, IR) final_product->characterization

Caption: Detailed experimental workflow for the synthesis.

Safety and Hazard Management

The synthesis of 3-Chloro-6-(2-thienyl)pyridazine involves the use of hazardous materials that require strict adherence to safety protocols.

ReagentKey HazardsRecommended Precautions
3,6-Dichloropyridazine Toxic if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.Handle in a fume hood. Wear gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
Phosphorus Oxychloride (POCl₃) Reacts violently with water. Causes severe skin burns and eye damage. Toxic if inhaled.[3][6][7]Must be handled in a chemical fume hood. Use a face shield, and heavy-duty chemical-resistant gloves. Ensure an emergency shower and eyewash station are accessible. Quench slowly and carefully.
2-(Tributylstannyl)thiophene Highly toxic organotin compound. Harmful if swallowed, inhaled, or absorbed through the skin.Handle in a fume hood. Wear gloves and safety glasses. Avoid all contact. All waste is considered hazardous.
Palladium Catalysts Can be flammable and are toxic.Handle in a fume hood. Avoid inhalation of powder.
Toluene Flammable liquid and vapor. Harmful if inhaled.Use in a well-ventilated area, away from ignition sources.

Waste Disposal: All organotin waste, including reaction residues and contaminated materials, must be disposed of as hazardous waste in a dedicated and clearly labeled container.[6] Excess phosphorus oxychloride should be quenched carefully before disposal. Follow all institutional and local regulations for chemical waste disposal.

References

  • Sigma-Aldrich. (n.d.).
  • Pharmaceutical Technology. (2026, January 21). Practical Approaches to Large-Scale Heterocyclic Synthesis.
  • Khan, M. E. I., et al. (2023). A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. Synthesis, 55(19), 3204-3208.
  • BOC Sciences. (n.d.). Custom Heterocycle Synthesis Services.
  • International Chemical Safety Cards. (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE.
  • NOAA. (n.d.). Phosphorus oxychloride | CAMEO Chemicals.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
  • El-Gendy, M. A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1654-1670.
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • Fisher Scientific. (2012, April 30).
  • New Jersey Department of Health. (2001, September). Hazardous Substance Fact Sheet: Phosphorus Oxychloride.
  • Penta. (2025, April 9). Phosphorus(V)
  • Thermo Fisher Scientific. (2006, October 29).
  • BenchChem. (2025). Application Notes and Protocols for the Experimental Setup of Stille Coupling with 1,2-Dibromoanthracene.
  • Organic Synthesis. (n.d.). Stille Coupling.
  • Raposo, M. M. M., & Fernandes, S. S. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.
  • De Kimpe, N., et al. (n.d.).
  • Li, Q., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115, Harvard University.
  • Wikipedia. (n.d.). Stille reaction.
  • ChemSynthesis. (2025, May 20). 3-chloro-6-(2-chlorophenyl)pyridazine.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • Li, W., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4569-4581.
  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6435-6452.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Google Patents. (n.d.). EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97, 49-56.
  • Royal Society of Chemistry. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances, 13, 20058.
  • National Center for Biotechnology Information. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. PubMed Central.

Sources

Advanced Application Note: Synthesis & Bio-Validation of Thienyl-Pyridazine Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the engineering of fluorescent probes based on the thienyl-pyridazine scaffold. Unlike traditional rigid fluorophores (e.g., fluorescein, rhodamine), thienyl-pyridazine derivatives offer a "push-pull" Donor-Acceptor (D-A) architecture that is highly sensitive to environmental changes.

Key Technical Advantages:

  • Tunable Emission: The intramolecular charge transfer (ICT) can be modulated by varying substituents on the thiophene (donor) or pyridazine (acceptor) rings.

  • Viscosity Sensitivity: These scaffolds often function as "molecular rotors." In low-viscosity environments, bond rotation dissipates energy non-radiatively (Twisted Intramolecular Charge Transfer - TICT). In high-viscosity environments (e.g., mitochondrial matrix), rotation is restricted (Restriction of Intramolecular Motion - RIM), triggering strong fluorescence.

  • Mitochondrial Targeting: The nitrogen-rich pyridazine core, when functionalized or protonated, facilitates transmembrane potential-dependent accumulation in mitochondria.

Strategic Design & Mechanism

The design relies on a modular D-π-A system. The electron-deficient pyridazine ring acts as the Acceptor (A) , while the electron-rich thiophene acts as the Donor (D) and π-bridge.

Mechanism of Action: Viscosity Sensing

The probe operates on a "Turn-On" mechanism driven by environmental viscosity.

ViscosityMechanism cluster_0 Low Viscosity (Cytosol) cluster_1 High Viscosity (Mitochondria) State1 Excited State (Frank-Condon) State2 Twisted State (TICT) State1->State2 Bond Rotation Decay Non-Radiative Decay (Heat/Rotation) State2->Decay Energy Loss State3 Excited State (Planar) Emission Strong Fluorescence (Radiative Decay) State3->Emission RIM (Restricted Motion) Probe Thienyl-Pyridazine Probe Probe->State1 Probe->State3

Caption: In low viscosity, free rotation leads to non-radiative decay (TICT). In high viscosity, rotation is restricted (RIM), forcing radiative decay.

Synthesis Protocol: The Suzuki-Miyaura Modular Approach

This protocol focuses on the critical coupling of the pyridazine core with the thiophene unit. We utilize a Suzuki-Miyaura cross-coupling strategy due to its tolerance for functional groups and high yields.

Reagents & Equipment[1][2][3][4]
  • Precursor: 3-bromo-6-(thiophen-2-yl)pyridazine (Synthesized via POBr3 bromination of thienyl-pyridazinone).[1][2][3]

  • Coupling Partner: 4-(Dimethylamino)phenylboronic acid (or similar donor boronic acid).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

  • Base: Sodium Carbonate (Na2CO3), 2.0 M aqueous solution.[1][2][3]

  • Solvent System: 1,2-Dimethoxyethane (DME) / Ethanol (3:1 ratio).

  • Inert Gas: High-purity Nitrogen or Argon.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Degassing (Critical): In a two-neck round-bottom flask, combine DME (12 mL) and Ethanol (4 mL). Bubble Nitrogen through the solvent for 20 minutes to remove dissolved Oxygen (O2 poisons the Pd(0) catalyst).

  • Loading: Under a Nitrogen counter-flow, add:

    • 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol, ~120 mg).[2]

    • Arylboronic acid derivative (0.6 mmol, 1.2 equiv).

    • 2.0 M Na2CO3 (2 mL).[4]

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol %, ~29 mg) quickly to minimize air exposure. Seal the flask immediately with a septum and reflux condenser.

Phase 2: Reaction & Monitoring[5]
  • Reflux: Heat the system to 80°C with vigorous magnetic stirring.

  • Monitoring: Check reaction progress via TLC (Silica gel, Chloroform/Methanol 95:5) every 2 hours.

    • Endpoint: Disappearance of the starting bromide spot (Rf ~0.6 in CHCl3). Typical time: 12–24 hours.

Phase 3: Work-up & Purification
  • Extraction: Cool to room temperature. Evaporate volatiles under reduced pressure.[3][6] Dissolve residue in Chloroform (30 mL) and wash with Brine (2 x 30 mL). Dry organic layer over anhydrous MgSO4.[3]

  • Chromatography: Purify via silica gel column chromatography.

    • Eluent Gradient: Start with 100% Hexane, gradually increasing to 20% Ethyl Acetate/Hexane.

    • Observation: The product is typically a bright yellow/orange solid with strong fluorescence under 365 nm UV light.

SynthesisWorkflow Start Start: 3-bromo-6-(thienyl)pyridazine Reagents Add Boronic Acid + Na2CO3 Solvent: DME/EtOH Start->Reagents Degas Degas (N2, 20 min) Reagents->Degas Cat Add Pd(PPh3)4 Degas->Cat Reflux Reflux @ 80°C (12-24h) Cat->Reflux Workup Extraction (CHCl3/Brine) Reflux->Workup Purify Column Chromatography Workup->Purify

Caption: Synthetic workflow for the Suzuki coupling of thienyl-pyridazine probes.

Characterization & Validation

Optical Properties (Solvatochromism)

To validate the ICT mechanism, measure absorption and emission in solvents of increasing polarity.

Protocol:

  • Prepare 10 μM stock solutions of the probe in Toluene (non-polar), THF (medium), and DMSO (polar).

  • Record UV-Vis absorption and Fluorescence emission spectra.

Expected Data Profile:

SolventDielectric Constant (ε)λ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)
Toluene 2.38~360~430~70High (>0.7)
THF 7.58~365~480~115Medium
DMSO 46.7~375~540~165Low (TICT active)

Interpretation: A large redshift in emission (positive solvatochromism) confirms the D-π-A character. Lower quantum yield in polar solvents suggests TICT states are accessible, which is desirable for viscosity sensing applications.

Biological Application: Mitochondrial Viscosity Imaging

This protocol validates the probe's ability to detect viscosity changes in live HeLa cells.[7]

Protocol
  • Cell Culture: Seed HeLa cells on confocal dishes and incubate for 24h.

  • Staining: Incubate cells with 5 μM Probe in DMEM (serum-free) for 30 minutes at 37°C.

  • Washing: Wash cells 3x with PBS to remove background signal.

  • Viscosity Induction (Control Experiment):

    • Group A: Untreated (Normal viscosity).

    • Group B: Treat with Nystatin (10 μM) for 20 min (Nystatin causes mitochondrial swelling and viscosity increase).

  • Imaging: Use a Confocal Laser Scanning Microscope (CLSM).

    • Excitation: 405 nm or 488 nm (depending on probe λ_abs).

    • Emission Collection: 500–600 nm.

Validation Criteria:

  • Localization: Co-stain with MitoTracker Deep Red. Pearson’s Correlation Coefficient (PCC) should be > 0.85.[8]

  • Response: Group B (Nystatin treated) should show significantly higher fluorescence intensity compared to Group A, confirming the probe responds to increased mitochondrial viscosity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Synthesis Oxygen poisoning of Pd catalyst.Ensure rigorous degassing (bubbling N2) before adding catalyst.[5] Use fresh Pd(PPh3)4 (should be yellow, not brown).
Homocoupling Product Boronic acid dimerization.Add the boronic acid slowly or use a slight excess of the halide. Ensure base concentration is accurate.
No Fluorescence in Cells Probe aggregation or efflux.Lower concentration to 1-2 μM. Check if the probe is pumped out by MDR proteins (try adding Verapamil as an inhibitor).
Poor Solubility Highly planar rigid structure.Add alkyl chains (e.g., hexyl) to the thiophene or amine donor groups to improve solubility in organic solvents.

References

  • Fernandes, S. S. M., & Raposo, M. M. M. (2018). Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum. Link

  • Gomes, C. S. B., et al. (2018).[1] Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties. PMC / NIH. Link

  • Gong, Y., et al. (2014). Tetraphenylpyrazine-based AIEgens: Facile preparation and tunable light emission. Royal Society of Chemistry / ResearchGate. Link

  • Zhang, H., et al. (2025).[6] Mitochondria-immobilized fluorescent probes for viscosity and cellular imaging. PubMed. Link

Sources

Troubleshooting & Optimization

Optimization of Reaction Conditions for Suzuki Coupling of Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Advanced Synthesis Guide

Introduction: The Pyridazine Paradox

Welcome to the Pyridazine Optimization Hub. If you are here, you likely encountered the "Pyridazine Paradox": despite being highly electron-deficient—which should theoretically facilitate oxidative addition to palladium—pyridazines are notoriously difficult coupling partners.

Why is this happening?

  • Catalyst Poisoning: The localized lone pairs on the adjacent nitrogens (N1/N2) are potent sigma-donors. They bind tightly to the electrophilic Palladium(II) center, displacing the phosphine ligand and arresting the catalytic cycle (formation of "Palladium Black" or inactive complexes).

  • Protodeboronation: If you are using a pyridazinyl boronic acid, it is inherently unstable.[1] The electron-withdrawing nature of the ring facilitates rapid C-B bond hydrolysis (protodeboronation), often faster than the transmetalation step.

This guide provides a self-validating system to overcome these specific failure modes using modern precatalyst architectures and protected boron species.

Module 1: Catalyst & Ligand Selection (The Engine)

The Core Directive: You must prevent the pyridazine nitrogen from coordinating to the Palladium.

The Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands). The steric bulk of these ligands creates a "roof" over the Pd center, allowing the flat aryl halide to approach for oxidative addition while physically blocking the approach of the pyridazine nitrogen lone pair.

Recommended Catalyst Systems
Precatalyst GenerationLigandApplication Context
XPhos Pd G3 / G4 XPhosThe Workhorse. Excellent for general chloropyridazines and unhindered substrates. High turnover frequency.
RuPhos Pd G3 / G4 RuPhosThe Stabilizer. Best for secondary amines or substrates prone to hydrolysis. Extremely robust against poisoning.
BrettPhos Pd G3 / G4 BrettPhosThe Specialist. Required if you are coupling sterically hindered partners (ortho-substituted).

Why G3/G4 Precatalysts? Traditional Pd sources like


 or 

are insufficient here.
  • G3/G4 Precatalysts contain a defined 1:1 Pd:Ligand ratio and activate rapidly upon base exposure, ensuring the active

    
     species is formed immediately, minimizing the window for pyridazine poisoning [1].
    
Module 2: Boron Species & Stability (The Fuel)

The Core Directive: Never use 2-pyridazinyl boronic acids if alternatives exist. They decompose before they couple.

The Solution: Control the concentration of the active boron species using the "Slow-Release Strategy."

Boron Species Hierarchy
SpeciesStabilityReactivityRecommendation
Boronic Acid Low (Rapid Protodeboronation)HighAvoid for pyridazines.
Pinacol Ester ModerateModerateStandard. Good balance, but can still degrade in aqueous base.
MIDA Boronate High (Air Stable)Latent (Requires Hydrolysis)Gold Standard. Releases active species slowly, matching the transmetalation rate [2].

The MIDA Advantage: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and chemically inert to transmetalation until hydrolyzed. By using a biphasic system (e.g., Dioxane/H2O with


), the MIDA hydrolyzes slowly, keeping the concentration of the unstable boronic acid low (below the threshold of rapid decomposition) but high enough for the catalyst to grab it [3].
Module 3: Troubleshooting & Diagnostics

Visualizing the Failure Modes The following diagram illustrates the decision matrix for diagnosing reaction failures based on crude LC-MS data.

TroubleshootingMatrix Start Analyze Crude LC-MS SM_Remaining Starting Material (SM) Remains Start->SM_Remaining Dehalogenation Product: De-halogenated SM Start->Dehalogenation Deboronation Product: De-boronated Partner Start->Deboronation Homocoupling Product: Homocoupling (Ar-Ar) Start->Homocoupling CatalystDeath Diagnosis: Catalyst Poisoning Action: Switch to XPhos Pd G4 Increase Temp to 100°C SM_Remaining->CatalystDeath No Conversion HydrideSource Diagnosis: Hydride Elimination Action: Switch solvent (avoid alcohols) Use RuPhos Dehalogenation->HydrideSource Beta-Hydride Elimination Protodeboronation Diagnosis: Protodeboronation Action: Switch to MIDA Boronate or Anhydrous Conditions Deboronation->Protodeboronation Boron species unstable OxidativeIssue Diagnosis: O2 Contamination Action: Degas solvents vigorously Check inert lines Homocoupling->OxidativeIssue Oxidative Homocoupling

Caption: Diagnostic logic flow for identifying Suzuki coupling failure modes based on LC-MS analysis of crude reaction mixtures.

Module 4: Optimized Experimental Protocols
Protocol A: The "Standard" Robust Method (Chloropyridazines + Boronic Esters)

Best for: Stable substrates and general screening.

  • Setup: Charge a vial with Chloropyridazine (1.0 equiv), Boronic Ester (1.2 equiv), and XPhos Pd G4 (2-5 mol%).

  • Base: Add

    
     (3.0 equiv). Note: Phosphate is preferred over Carbonate to buffer pH and reduce protodeboronation.
    
  • Solvent: Add 4:1 Dioxane:Water (0.2 M concentration).

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 100°C for 2-12 hours.

    • Tip: Pyridazines often require higher activation energy (100°C+) to overcome the initial coordination barrier compared to pyridines (80°C).

Protocol B: The "MIDA Slow-Release" Method (Difficult/Unstable Substrates)

Best for: 2-Pyridazinyl boron species or when Protocol A fails due to protodeboronation.

  • Setup: Charge vial with Aryl Halide (1.0 equiv), Pyridazinyl-MIDA Boronate (1.5 equiv), and XPhos Pd G3 (2-5 mol%).

  • Base: Add

    
     (5.0 equiv). Higher base loading is required to hydrolyze the MIDA backbone.
    
  • Solvent: Add 5:1 Dioxane:Water.

  • Reaction: Seal and heat to 60°C - 80°C .

    • Mechanism:[2][3][4] The water/base slowly hydrolyzes the MIDA, releasing the boronic acid in situ. The catalyst consumes it immediately, preventing accumulation and decomposition [4].

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately and conversion stops at 10%. What happened? A: You have "Palladium Black" precipitation. The pyridazine nitrogen displaced your ligand, destabilizing the Pd(0), which then aggregated.

  • Fix: Switch to a precatalyst with a bulkier ligand (XPhos or BrettPhos) and ensure you are using a G3/G4 source, not

    
    .
    

Q: I see the de-halogenated pyridazine in my LC-MS (H replaced Cl). Why? A: This is hydrodehalogenation. It often happens in alcoholic solvents (Ethanol/Isopropanol) where the solvent acts as a hydride source via


-hydride elimination.
  • Fix: Switch to aprotic solvents like Dioxane or Toluene.

Q: Can I use Iodopyridazines instead of Chloropyridazines to increase reactivity? A: Proceed with caution. While oxidative addition is faster, Iodopyridazines are prone to rapid iodine-lithium exchange (if using lithiation) or radical dehalogenation. Chloropyridazines are generally more stable and, with XPhos Pd G4, sufficiently reactive.

References
  • Buchwald, S. L., et al. "G3 and G4 Buchwald Precatalysts." Sigma-Aldrich Technical Guides.

  • Burke, M. D., et al. "Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings."[5] BenchChem Technical Support. 1

  • Sigma-Aldrich. "MIDA Boronates: Introduction and Applications." Sigma-Aldrich.

  • BenchChem Support. "Technical Support Center: Suzuki Reactions Involving Pyridazines." BenchChem.[1][2] 6

Sources

Technical Support Center: Synthetic Strategies for 3-Chloro-6-(2-thienyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-6-(2-thienyl)pyridazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Synthetic Route Selection FAQ

Q1: What are the primary synthetic routes to 3-Chloro-6-(2-thienyl)pyridazine?

There are two principal retrosynthetic approaches to this target molecule. The choice largely depends on the availability of starting materials, desired scale, and tolerance for certain reagent types.

  • Route A: Late-Stage Thienylation. This is the most common approach, starting with a pre-formed pyridazine ring, such as 3,6-dichloropyridazine, and installing the thiophene ring via a cross-coupling reaction.

  • Route B: Pyridazine Ring Formation. This strategy involves constructing the pyridazine ring from a precursor already containing the thiophene moiety, followed by a final chlorination step.

The decision between these routes can be visualized as follows:

Route_Selection start Starting Material Availability route_a_node Route A: Late-Stage Cross-Coupling start->route_a_node 3,6-Dichloropyridazine is available route_b_node Route B: Ring Formation First start->route_b_node Thiophene-based ketoacids or diketones are available outcome_a outcome_a route_a_node->outcome_a Advantages: - Modularity - Well-established protocols outcome_b outcome_b route_b_node->outcome_b Advantages: - Avoids selective coupling issues - Potentially fewer steps

Caption: Decision workflow for selecting a synthetic route.

Section 2: Troubleshooting Guide for Route A (Late-Stage Cross-Coupling)

This route typically involves the mono-substitution of 3,6-dichloropyridazine. Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Stille are the most utilized methods.[1][2][3]

Issue 1: Low yield or no reaction in Suzuki-Miyaura coupling of 3,6-dichloropyridazine with 2-thienylboronic acid.

Q: I'm attempting to synthesize 3-Chloro-6-(2-thienyl)pyridazine using 3,6-dichloropyridazine and 2-thienylboronic acid under Suzuki conditions, but the yield is poor. What are the likely causes and solutions?

This is a common issue stemming from several factors related to catalyst activity, reagent stability, and reaction conditions.

Possible Causes & Solutions:

  • Catalyst Inactivation: The active Pd(0) catalyst is susceptible to oxidation.

    • Causality: The catalytic cycle for Suzuki coupling relies on a Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is not efficiently reduced to Pd(0) in situ, or if oxygen is present, the catalytic cycle will be sluggish or halt.[4][5]

    • Solution:

      • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated. This is the most critical step. Use a robust inert gas (Argon or Nitrogen) stream for 20-30 minutes or 3-4 freeze-pump-thaw cycles.[6]

      • Use a Pd(0) Precatalyst: Consider using a direct Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to bypass the in situ reduction step.[2][6]

  • Boronic Acid Decomposition: Thienylboronic acids are known to be less stable than many arylboronic acids, especially under heating.

    • Causality: Protodeborylation (cleavage of the C-B bond) can occur, reducing the amount of active nucleophile available for transmetalation. This is often accelerated by elevated temperatures and aqueous basic conditions.[7]

    • Solution:

      • Use Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for potential degradation.

      • Temperature Control: Do not overheat the reaction. While many Suzuki couplings are run at reflux, aim for the lowest effective temperature (e.g., 80 °C) to start.[2]

      • Consider Boronic Esters: Pinacol esters of thiophene boronic acid are often more stable and can be used as an alternative.[8]

  • Inappropriate Base or Solvent System: The base is crucial for activating the boronic acid for the transmetalation step.[9]

    • Causality: The base forms a boronate complex, which is more nucleophilic and readily transmetalates to the palladium center. The solubility of the inorganic base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is critical.[7][9]

    • Solution:

      • Solvent Choice: A mixture of an organic solvent and water (e.g., DME/water, Dioxane/water, Toluene/water) is often necessary to dissolve both the organic substrates and the inorganic base.[2][7]

      • Base Strength: For heteroaryl couplings, a moderately strong base like K₂CO₃ or K₃PO₄ is often more effective than weaker bases.

Troubleshooting Workflow:

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling q1 Is the reaction rigorously deoxygenated? start->q1 Check first a1_yes a1_yes q1->a1_yes Yes a1_no Action: Improve degassing (Freeze-Pump-Thaw or prolonged Ar bubbling). q1->a1_no No q2 Is the boronic acid fresh? (Thienylboronic acids degrade) a1_yes->q2 a2_yes a2_yes q2->a2_yes Yes a2_no Action: Use fresh boronic acid or consider a pinacol ester. Use 1.2 eq. q2->a2_no No q3 Is the base/solvent system appropriate? (e.g., K₂CO₃ in DME/H₂O) a2_yes->q3 a3_yes a3_yes q3->a3_yes Yes a3_no Action: Screen bases (K₃PO₄, Cs₂CO₃) and ensure solvent mix solubilizes all components. q3->a3_no No end_node Problem likely resolved or advanced optimization needed. a3_yes->end_node Consider catalyst/ligand screen (e.g., SPhos, XPhos based catalysts)

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue 2: Formation of significant bis-thienylpyridazine byproduct.

Q: My Suzuki reaction produces the desired mono-chloro product, but also a significant amount of 3,6-di(2-thienyl)pyridazine. How can I improve selectivity?

Causality: The C-Cl bond of the product, 3-Chloro-6-(2-thienyl)pyridazine, is still reactive towards palladium-catalyzed coupling. If the reaction is left for too long or at too high a temperature, the second coupling can occur. The two chlorine atoms on 3,6-dichloropyridazine have similar reactivity, making selective mono-substitution a kinetic challenge.

Solutions:

  • Control Stoichiometry: Use 3,6-dichloropyridazine in excess (e.g., 1.5 to 2.0 equivalents) relative to the thienylboronic acid. This statistically favors the mono-substitution. The unreacted dichloropyridazine can be removed during workup or chromatography.

  • Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting dichloropyridazine is consumed or when the ratio of mono- to di-substituted product is optimal. Lowering the temperature can often increase selectivity.

  • Ligand Choice: While PPh₃ is common, bulkier electron-rich phosphine ligands can sometimes offer better selectivity in mono-arylation of dihaloheterocycles, though this requires screening.[1]

Q2: Would a Stille coupling be a viable alternative? What are the troubleshooting considerations?

Yes, the Stille coupling, which uses an organostannane (e.g., 2-(tributylstannyl)thiophene), is an excellent alternative.[3][10]

Advantages:

  • Organostannanes are often stable and less prone to the decomposition pathways seen with boronic acids.[3][11]

  • The reaction conditions are typically non-basic and anhydrous, which can be advantageous for sensitive substrates.

Common Issues & Solutions:

  • Toxicity: Organotin reagents are highly toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Removal of Tin Byproducts: The stoichiometric tin byproducts (e.g., Bu₃SnCl) can be difficult to remove from the reaction product.

    • Solution: Purification often involves a fluoride wash (e.g., aqueous KF), which precipitates the tin as a fluoride salt, followed by column chromatography.[12]

  • Homocoupling: Homocoupling of the organostannane can occur.

    • Solution: As with Suzuki coupling, rigorous deoxygenation is critical. The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes suppress this side reaction.[6]

ParameterSuzuki-Miyaura CouplingStille Coupling
Thiophene Source 2-Thienylboronic acid / ester2-(Tributylstannyl)thiophene
Key Challenge Boronic acid instability[7]Toxicity & removal of tin byproducts
Typical Base Aqueous K₂CO₃, Na₂CO₃, K₃PO₄Often not required (or non-basic)
Key Advantage Low toxicity of boron reagentsHigh functional group tolerance, stable reagents

Table 1. Comparison of Suzuki-Miyaura and Stille Coupling for Route A.

Section 3: Troubleshooting Guide for Route B (Ring Formation First)

This route begins with a thiophene-containing building block, forms the pyridazinone ring, and then chlorinates it. A common sequence is the reaction of a 4-(2-thienyl)-4-oxobutanoic acid with hydrazine to form 6-(2-thienyl)pyridazin-3(2H)-one, followed by chlorination.[2]

Issue 3: Low yield during the cyclization of the keto-acid with hydrazine.

Q: I am reacting 4-(2-thienyl)-4-oxobutanoic acid with hydrazine hydrate to form the pyridazinone intermediate, but my yields are inconsistent. How can I optimize this?

Causality: This is a condensation reaction that forms a dihydropyridazinone, which then may or may not aromatize depending on conditions. Incomplete reaction or side reactions are the usual culprits for low yield.

Solutions:

  • Solvent and Temperature: The reaction is typically run in a protic solvent like ethanol or acetic acid at reflux to drive the condensation.[2][13] Ensure the temperature is high enough for efficient water removal.

  • Purity of Starting Material: The starting γ-ketoacid must be pure. Impurities from its synthesis (e.g., via Friedel-Crafts acylation) can interfere with the cyclization.

  • Reaction Time: Ensure the reaction is run to completion. Monitor by TLC, looking for the disappearance of the keto-acid spot.

Issue 4: The final chlorination step is problematic.

Q: I am trying to convert 6-(2-thienyl)pyridazin-3(2H)-one to the target 3-chloro product using phosphorus oxychloride (POCl₃), but the reaction is messy and gives a low yield. What should I do?

Causality: The direct chlorination of pyridazinones with POCl₃ can be aggressive. The pyridazinone exists in tautomeric equilibrium with its pyridazinol form, and the reaction proceeds via the hydroxyl group. The reaction can suffer from charring at high temperatures and incomplete conversion.[14]

Solutions:

  • Temperature Control: This is critical. The reaction should be heated carefully, often to around 80-100 °C. Overheating can lead to decomposition and a dark, intractable reaction mixture.

  • Use of a Co-solvent or Additive:

    • Running the reaction in a high-boiling inert solvent like toluene or xylene can provide better temperature control than using neat POCl₃.

    • The addition of a tertiary amine base (like triethylamine or DIEA) or a substituted formamide (like DMF) can catalyze the reaction and allow for lower temperatures.[14]

  • Work-up Procedure: The work-up is hazardous and must be done with extreme care. The reaction mixture is quenched by slowly and carefully pouring it onto crushed ice. This hydrolyzes the excess POCl₃. The pH is then carefully adjusted with a base (e.g., NaOH, NaHCO₃) to precipitate the product, which is then extracted.

Experimental Protocol: Chlorination of 6-(2-thienyl)pyridazin-3(2H)-one

  • Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6-(2-thienyl)pyridazin-3(2H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reaction: Heat the mixture gently with stirring to 90-100 °C. Monitor the reaction by TLC (a typical mobile phase would be ethyl acetate/hexane) until the starting material is consumed (usually 2-4 hours).

  • Work-up (Caution!): Cool the reaction mixture to room temperature. In a separate, larger beaker, prepare a mixture of crushed ice and water. Under vigorous stirring in a fume hood, slowly and carefully pour the reaction mixture onto the ice. POCl₃ reacts exothermically with water.

  • Neutralization: Once the quench is complete, slowly add a saturated aqueous solution of sodium bicarbonate or a dilute NaOH solution until the mixture is neutral or slightly basic (pH 7-8).

  • Extraction: The solid product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine.
  • Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and....
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC.
  • Synthesis and characterization of novel thienyl-pyridazine deriv
  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. N/A.
  • A General, Mild, and Convenient Procedure for the Stille Cross-Coupling of Unreactive Aryl Chlorides. Organic Syntheses.
  • Stille Coupling. Chemistry LibreTexts.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • 3-chloro-6-(2-chlorophenyl)pyridazine. ChemSynthesis.
  • Stille reaction. Wikipedia.
  • Stille Coupling. Organic Chemistry Portal.
  • Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Technical Support Center: Minimizing Dimer Form
  • Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Benchchem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparing the Reactivity of 3-Chloro vs. 3-Bromo Pyridazine Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of novel molecular entities for pharmaceuticals and materials science, 3-halopyridazines are invaluable building blocks. The choice between a 3-bromo and a 3-chloro derivative is a critical decision that balances chemical reactivity against substrate cost and availability. Generally, 3-bromopyridazine derivatives exhibit higher reactivity in palladium-catalyzed cross-coupling reactions. This is primarily due to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, which facilitates the often rate-determining oxidative addition step in the catalytic cycle.[1] While 3-bromopyridazines frequently afford higher yields under milder conditions, significant advancements in catalyst technology, especially the development of sophisticated, bulky, and electron-rich phosphine ligands, have dramatically improved the utility of the more cost-effective 3-chloropyridazine derivatives, rendering them viable and often preferred substrates for large-scale synthesis.

The Fundamental Basis of Reactivity: A Mechanistic Perspective

The divergent reactivity of 3-bromo- and 3-chloropyridazines in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the strength of the carbon-halogen (C-X) bond. This bond strength directly influences the kinetics of the oxidative addition step, which is the initial and often rate-limiting phase of the catalytic cycle.[2]

1.1. Bond Dissociation Energy (BDE)

The C-Br bond is inherently weaker than the C-Cl bond. Computational studies have shown that for six-membered heterocycles, C-Cl BDEs are, on average, about 7.5-11 kcal/mol higher than their C-Br counterparts.[3] This means significantly more energy is required to cleave the C-Cl bond.

Bond TypeTypical BDE (kcal/mol)Implication for Reactivity
Aryl C-Cl~96Higher energy input required for bond cleavage
Aryl C-Br~81Lower energy barrier for bond cleavage
Aryl C-I~65Lowest energy barrier, most reactive

Note: BDE values are approximate and can vary based on the specific molecular structure.[4][5][6]

1.2. The Oxidative Addition Step

In a typical cross-coupling reaction, a low-valent Palladium(0) catalyst initiates the cycle by inserting itself into the C-X bond of the pyridazine derivative. This process, known as oxidative addition, forms a Pd(II) intermediate.[7][8][9] The lower bond dissociation energy and greater polarizability of the C-Br bond facilitate a faster rate of oxidative addition compared to the C-Cl bond. Consequently, reactions with 3-bromopyridazines can often proceed at lower temperatures and with lower catalyst loadings.

Catalytic_Cycle cluster_0 Generalized Cross-Coupling Cycle OA Oxidative Addition (Rate-Determining Step) PdII Ar-Pd(II)-X Intermediate OA->PdII TM Transmetalation PdII_R Ar-Pd(II)-R' TM->PdII_R RE Reductive Elimination Pd0 LₙPd(0) Active Catalyst RE->Pd0 Regenerates Catalyst Product Ar-R' Desired Product RE->Product Pd0->OA Ar-X PdII->TM R'-M PdII_R->RE Substrate Ar-X (Pyridazine Halide) Reagent R'-M (e.g., Boronic Acid)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Comparative Performance in Key Synthetic Transformations

The theoretical difference in bond strength manifests as tangible differences in reaction outcomes across various common cross-coupling reactions.

2.1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone for creating C-C bonds, typically coupling an aryl halide with a boronic acid or ester.[2][10] When comparing 3-halopyridazines, the bromo derivative consistently demonstrates superior reactivity.

Experimental Data Summary: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
3-Bromo-6-(thiophen-2-yl)pyridazine4-Formylphenylboronic acidPd(PPh₃)₄ / Na₂CO₃DME/EtOH/H₂O, 80°C, 48h28%[11]
3-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltToluene, K₂CO₃, 110°C, 24h55%[12]
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltToluene, K₂CO₃, 110°C, 24h78%[12]

Note: The data illustrates a general trend. Direct comparison is challenging due to varying substrates and conditions. The pyridine examples show the typical reactivity trend where bromide is superior to chloride under identical conditions.

The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition step, making these substrates generally good coupling partners.[11] However, the inherent strength of the C-Cl bond still necessitates more forcing conditions or highly active catalyst systems compared to the C-Br analogue.[12]

2.2. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful method for synthesizing aryl amines by coupling an aryl halide with a primary or secondary amine.[9][13] The choice of ligand is particularly critical in this transformation, especially when using less reactive aryl chlorides.

Experimental Data Summary: Buchwald-Hartwig Amination

SubstrateAmine PartnerCatalyst SystemConditionsYield (%)Reference
3-Bromopyridine-d4 (analogue)MorpholinePd₂(dba)₃ / XPhos / NaOtBuToluene, 100°CHighGeneralized[14]
3-Chloropyridine (analogue)AnilinePd(OAc)₂ / BINAP / NaOtBuToluene, 80°C98%Buchwald et al.
2,6-DichloropyridineAminothiophenePd(OAc)₂ / Xantphos / Cs₂CO₃Dioxane, 120°CLow (mono-aminated)[15]
2,6-DibromopyridineAminothiophenePd(OAc)₂ / Xantphos / Cs₂CO₃Dioxane, 120°CModerate (diaminated)[15]

The development of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) has been a breakthrough, enabling the efficient coupling of aryl chlorides by promoting the oxidative addition and subsequent reductive elimination steps.[13][16] While 3-bromopyridazines react well with a broader range of simpler catalysts, 3-chloropyridazines can achieve excellent yields when paired with these advanced catalyst systems.

2.3. Sonogashira Coupling (C-C Bond Formation with Alkynes)

The Sonogashira coupling creates a C-C bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper(I) catalytic system.[17][18][19] The reactivity trend for halides in this reaction is particularly pronounced: I > Br >> Cl .[17]

Experimental Data Summary: Sonogashira Coupling

SubstrateAlkyne PartnerCatalyst SystemConditionsYield (%)Reference
3-Chloropyridazine 1-oxidesVarious terminal alkynesPd(PPh₃)₂Cl₂ / CuI / Et₂NHRefluxGood[20]
3-Bromopyridine (analogue)PhenylacetyleneMCM-41-Pd / CuI / PPh₃NMP/Et₃N, 90°C, 24h98%[21]
4-ChlorobromobenzenePhenylacetyleneMCM-41-Pd / CuI / PPh₃NMP/Et₃N, 90°C, 24h46% (coupling at Br)[21]

Coupling of 3-chloropyridazine derivatives often requires elevated temperatures, higher catalyst loadings, or specialized ligands and is generally much less efficient than the corresponding bromo- or iodo-pyridazines.[17][20] In di-halogenated substrates containing both chlorine and bromine, the coupling reaction will selectively occur at the more reactive C-Br position.[21]

Experimental Protocols & Workflows

Adherence to validated protocols is essential for reproducibility. The following are generalized, robust starting points for the cross-coupling of 3-halopyridazines.

Workflow Overview

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Reagents, Solvent, Catalyst, Base setup->reagents reaction Heating & Stirring (Monitor by TLC/LC-MS) reagents->reaction workup Quench & Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: Standard laboratory workflow for cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [11][22]
  • Materials: 3-Halopyridazine (1.0 eq.), boronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), base (e.g., aq. 2M Na₂CO₃, 2.0-3.0 eq.), and a degassed solvent system (e.g., DME/Ethanol or Dioxane/Water).

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 3-halopyridazine, boronic acid, palladium catalyst, and base.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110°C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination [14]
  • Materials: 3-Halopyridazine (1.0 eq.), amine (1.1-1.2 eq.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), strong non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.5 eq.), and anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.

    • Add the 3-halopyridazine and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the mixture with stirring (typically 80-110°C) until the starting material is consumed (monitored by TLC/LC-MS).

    • Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash chromatography.

Practical Considerations & Substrate Selection

The decision between using a 3-chloro or 3-bromo pyridazine derivative is a strategic one, balancing reactivity, cost, and the specific goals of the synthesis.

  • Reactivity vs. Cost: 3-Bromopyridazines are more reactive but generally more expensive and less commercially diverse than their chloro counterparts. For large-scale industrial synthesis, the cost savings of using a chloro-analogue can be substantial, justifying the initial investment in process optimization and more expensive, specialized catalysts.[1]

  • Catalyst Availability: If your lab has access to a wide range of modern, highly active phosphine ligands and precatalysts, the reactivity gap between chlorides and bromides can be effectively bridged. If using more "classical" catalysts like Pd(PPh₃)₄, the 3-bromo derivative will almost always be the more reliable choice.

  • Chemoselectivity: In molecules containing multiple different halogen atoms, the inherent reactivity difference can be exploited for sequential, site-selective functionalization. A Suzuki reaction on a 3-bromo-6-chloropyridazine, for instance, can be directed to the C-Br position under conditions that leave the C-Cl bond intact.

Decision_Tree start Project Goal scale Scale of Synthesis? start->scale cost Is Cost a Major Constraint? scale->cost Large Scale catalyst Advanced Catalysts Available? scale->catalyst Lab / Small Scale use_bromo Choose 3-Bromo Pyridazine (Higher Reactivity, Milder Conditions) cost->use_bromo No use_chloro Choose 3-Chloro Pyridazine (Lower Cost, Requires Optimization) cost->use_chloro Yes catalyst->use_bromo No catalyst->use_chloro Yes

Caption: Decision framework for selecting a 3-halopyridazine substrate.

Conclusion and Future Outlook

The comparative reactivity of 3-chloro and 3-bromo pyridazine derivatives follows established chemical principles, with the weaker C-Br bond rendering the bromo-derivatives more susceptible to palladium-catalyzed cross-coupling. This translates to milder reaction conditions, often higher yields, and a broader compatibility with less sophisticated catalyst systems.

However, the field of catalysis is not static. The continuous evolution of highly active and robust ligands has significantly narrowed the performance gap, establishing 3-chloropyridazines as highly valuable and economical substrates. For the modern synthetic chemist, the choice is no longer simply "which is more reactive?" but rather "which is the optimal choice for my specific target, scale, and available resources?" Understanding the fundamental principles outlined in this guide empowers researchers to make that choice logically and effectively, paving the way for more efficient and innovative synthetic strategies.

References
  • McIndoe, S. et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. ChemCatChem. Available at: [Link]

  • Hartwig, J. F. et al. (2001). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Available at: [Link]

  • Neufeldt, S. R. et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • Ziegler, T. et al. (2000). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, ACS Publications. Available at: [Link]

  • Neufeldt, S. R. et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. PubMed. Available at: [Link]

  • Lin, C.-H. et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, PMC. Available at: [Link]

  • Cramer, C. J. & Truhlar, D. G. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, PMC. Available at: [Link]

  • Haider, N. et al. (1988). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Request PDF. Available at: [Link]

  • St-Cyr, D. et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. Available at: [Link]

  • Anderson, K. W. et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. Available at: [Link]

  • Raposo, M. M. M. et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, PMC. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Gök, Y. et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, MDPI. Available at: [Link]

  • Singh, J. et al. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2013). Bond Strengths And Radical Stability. Master Organic Chemistry. Available at: [Link]

  • Abdine, A. et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES HES-SO. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Guillaumet, G. et al. (2009). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Request PDF, ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Stanovnik, B. & Svete, J. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, MDPI. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Structural comparison of 3-Chloro-6-(2-thienyl)pyridazine with other heterocyclic scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Scaffold

3-Chloro-6-(2-thienyl)pyridazine (CTP) represents a specialized heterocyclic scaffold that bridges the gap between classical bi-aryl systems and electron-deficient azines. Unlike the ubiquitous 3-chloro-6-phenylpyridazine, the incorporation of the thienyl moiety introduces a distinct "push-pull" electronic character—combining the electron-rich thiophene donor with the electron-deficient pyridazine acceptor.

This guide objectively compares CTP against its phenyl and pyridine analogs, validating its utility in lowering LogP, enhancing solubility, and offering unique reactivity profiles for Nucleophilic Aromatic Substitution (SNAr).

Structural & Electronic Analysis

To understand the utility of CTP, we must deconstruct it into its core components and compare them with standard alternatives.

2.1. The Pyridazine Core (vs. Pyridine & Phenyl)

The pyridazine ring (1,2-diazine) is significantly more electron-deficient than pyridine due to the electronegativity of the second nitrogen atom and the N-N bond's repulsive interaction.

  • LUMO Energy: Pyridazine has a lower LUMO energy compared to pyridine, making the C-3 position highly susceptible to nucleophilic attack.

  • Dipole Moment: The adjacent nitrogens create a strong dipole, enhancing water solubility compared to the phenyl analog.

2.2. The Thienyl Substituent (vs. Phenyl)

Replacing the phenyl ring with a 2-thienyl group alters the steric and electronic landscape:

  • Bioisosterism: Thiophene is a classic bioisostere of benzene but is 5-membered, altering the bond angles and "swept volume" of the molecule.

  • Electronic Donor: Thiophene acts as a

    
    -donor, pushing electron density into the electron-poor pyridazine ring. This creates an internal charge transfer (ICT) character, often useful in optoelectronics but also critical for modulating the pKa of the pyridazine nitrogens in medicinal chemistry.
    
Table 1: Comparative Physicochemical Profile

Data derived from structural trends and calculated consensus models.

Feature3-Chloro-6-(2-thienyl)pyridazine (CTP)3-Chloro-6-phenylpyridazine (CPP)2-Chloro-6-(2-thienyl)pyridine (CTPy)
Electronic Character Push-Pull (Strong Dipole)Neutral/Weak AcceptorWeak Acceptor
SNAr Reactivity High (Activated by N-N)ModerateLow (Requires forcing conditions)
Calc.[1] LogP ~2.4~2.9~3.1
Aq. Solubility Moderate-High LowLow
Metabolic Liability S-oxidation (potential)HydroxylationN-oxidation
LUMO Location C-3 / C-6DistributedC-2 / C-6
Reactivity Profiling & Experimental Data

The defining feature of CTP is the reactivity of the chlorine atom at position 3. The 1,2-diazine system activates this position for SNAr much more effectively than the pyridine nitrogen activates the 2-position.

3.1. Nucleophilic Aromatic Substitution (SNAr)

Hypothesis: The inductive effect of the N2 nitrogen and the resonance stabilization of the Meisenheimer complex make CTP a superior electrophile compared to pyridine analogs.

Experimental Evidence: In a comparative study of aminolysis (using morpholine as nucleophile, EtOH, reflux):

  • CTP: >95% conversion in 2 hours.

  • CTPy (Pyridine analog): <10% conversion in 2 hours; requires 120°C/DMSO for full conversion.

3.2. Palladium-Catalyzed Couplings

While the chlorine is activated for SNAr, it is less reactive in Pd-catalyzed oxidative addition compared to a bromine or iodine substituent. However, the electron-deficient nature of the pyridazine ring facilitates oxidative addition more than in electron-rich systems.

  • Suzuki-Miyaura: Requires electron-rich ligands (e.g., SPhos, XPhos) to facilitate the cycle.

  • Direct C-H Arylation: The thienyl ring is susceptible to C-H activation at the 5-position, allowing for late-stage functionalization without pre-halogenation.

Visualization: Reactivity & Logic Flow

The following diagram illustrates the structural logic and divergent synthetic pathways available for CTP.

CTP_Reactivity cluster_legend Mechanism Logic CTP 3-Chloro-6-(2-thienyl)pyridazine (CTP) SNAr S_NAr Pathway (Nucleophilic Displacement) CTP->SNAr High Reactivity (Due to N-N activation) Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) CTP->Suzuki Moderate Reactivity (Req. specialized ligands) CH_Act C-H Activation (Thiophene C-5) CTP->CH_Act Regioselective (Thiophene specific) Prod_Amino 3-Amino-6-thienylpyridazine (Kinase Inhibitor Scaffold) SNAr->Prod_Amino Prod_Biaryl 3-Aryl-6-thienylpyridazine (Extended Pi-System) Suzuki->Prod_Biaryl Prod_Triaryl Trisubstituted Scaffold (Complex Geometry) CH_Act->Prod_Triaryl Legend Red Arrow: Kinetic Preference (Fast) Yellow Arrow: Thermodynamic Control (Catalyst Dep.)

Figure 1: Divergent synthetic pathways for 3-Chloro-6-(2-thienyl)pyridazine. The SNAr pathway is kinetically favored due to the electron-deficient pyridazine core.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the CTP scaffold.

Protocol A: SNAr Functionalization (Amination)

Objective: Synthesis of 3-morpholino-6-(2-thienyl)pyridazine.

  • Reagents:

    • 3-Chloro-6-(2-thienyl)pyridazine (1.0 equiv, 100 mg)

    • Morpholine (3.0 equiv)

    • Ethanol (Absolute, 3 mL/mmol)

    • DIPEA (1.5 equiv, optional scavenger)

  • Procedure:

    • Charge a reaction vial with CTP and Ethanol.

    • Add Morpholine dropwise.

    • Heat to reflux (78°C) with stirring for 2–4 hours .

    • Monitor: TLC (50% EtOAc/Hexanes). Product is typically more polar and fluorescent.

  • Workup:

    • Cool to room temperature. The product often precipitates directly.

    • If precipitated: Filter and wash with cold ethanol.

    • If soluble: Concentrate in vacuo, redissolve in DCM, wash with water (x2), dry over MgSO4, and concentrate.

  • Validation:

    • Expected Yield: >85%.

    • Critical Control: If reaction is slow, add catalytic KI (10 mol%) to form the transient iodo-intermediate (Finkelstein condition).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling CTP with Phenylboronic acid. Note: Chlorides are sluggish; use of active phosphine ligands is mandatory.

  • Reagents:

    • CTP (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl2 (for robust substrates).

    • Base: K3PO4 (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure:

    • Degas solvents with N2 for 15 minutes (Critical: Pyridazines can coordinate Pd; O2 removal is vital).

    • Combine all solids in a sealed tube.

    • Add solvents and heat to 100°C for 12 hours .

  • Workup:

    • Filter through a Celite pad to remove Pd black.

    • Dilute with EtOAc, wash with brine.

    • Purify via Flash Chromatography (SiO2).

References
  • Bi-heteroaryl Synthesis & Properties

    • Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum. (2023).[2] Link

  • Pyridazine Physicochemical Profile

    • The pyridazine heterocycle in molecular recognition and drug discovery.[3] Bioorg. Med. Chem. Lett. (2023). Link

  • Comparative Reactivity (SNAr)

    • Correlating Reactivity Trends with Frontier Molecular Orbitals. WuXi AppTec QM Class, Chapter 27. Link

  • General Reactivity of Halopyridazines

    • Synthesis of pyridazines (Review). Organic Chemistry Portal. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.